2-Ethoxypentane

Catalog No.
S705075
CAS No.
1817-89-6
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxypentane

CAS Number

1817-89-6

Product Name

2-Ethoxypentane

IUPAC Name

2-ethoxypentane

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3

InChI Key

XFKPOLRDQWCGPV-UHFFFAOYSA-N

SMILES

CCCC(C)OCC

Canonical SMILES

CCCC(C)OCC

sec-Amyl ethyl ether properties

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Properties

The table below summarizes the fundamental identifiers and properties of sec-Amyl ethyl ether from the U.S. National Institute of Standards and Technology (NIST) and other chemical databases [1] [2]:

Property Value / Identifier
CAS Registry Number 1817-89-6 [1] [2]
Molecular Formula C7H16O [1]
Molecular Weight 116.20 g/mol [1] [2]
IUPAC Name 2-Ethoxypentane [1]
Other Names sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether; Pentane, 2-ethoxy- [1] [2]
InChI Key XFKPOLRDQWCGPV-UHFFFAOYSA-N [1]
Density 0.7684 (estimate) [2]
Boiling Point 117.3°C (estimate) [2]
Refractive Index 1.3897 (estimate) [2]
Melting Point -95.35°C (estimate) [2]
Log P (Octanol-Water) 2.413 (estimate) [2]

Phase Equilibrium & Solubility Data

Understanding a compound's behavior in mixtures is critical for process design, especially in separation and purification. The following table summarizes liquid-liquid equilibrium (LLE) data for systems involving Tert-Amyl Ethyl Ether (TAEE), a closely related structural isomer often studied alongside compounds like this compound [3] [4]. This data provides valuable insight into the expected physicochemical behavior of this class of ethers.

System Type Components Temperature Key Finding Source
Binary LLE TAEE + Water 298.15 K - 318.15 K Solubility of TAEE in water is < 0.03 mol%; much lower than MTBE [3]. [3]
Ternary LLE TAEE + Ethanol + Water 298.15 K Equilibrium data fitted with NRTL & UNIQUAC models [3]. [3]
Ternary LLE TAEE + Ethanol + 1-Octyl-3-methylimidazolium chloride 298.15 K LLE data measured; potential use of ionic liquid as extraction solvent [4]. [4]

Experimental Protocol for LLE Measurement (Binary System with Water) [3]

  • Materials: Commercial-grade ether (purity > 99.7 mass%), confirmed by gas chromatography. Double-distilled water.
  • Apparatus: A thermostatted vessel is used. The temperature is maintained with an accuracy of ± 0.02 K.
  • Procedure: The ether and water are mixed in the vessel and stirred vigorously for several hours. The mixture is then left to settle for several more hours to achieve complete phase separation.
  • Analysis: Samples are taken from each equilibrium phase (ether-rich and water-rich) using syringes. The composition of the samples is determined analytically (e.g., by gas chromatography).
  • Data Correlation: The experimental data are correlated with thermodynamic models (e.g., NRTL, UNIQUAC) by minimizing an objective function based on the difference between calculated and experimental compositions.

Synthesis and Kinetic Data

sec-Amyl ethyl ether is produced via the acid-catalyzed etherification of ethanol and reactive C5 olefins (isoamylenes). The kinetic parameters help in reactor design and process optimization [5].

Reaction Catalyst Temperature Range Apparent Activation Energy (Ea)

| Etherification of 2M1B and 2M2B with Ethanol | Amberlyst 35 | 323 K - 353 K | 74.9 ± 2.8 kJ/mol (from 2M1B) 81.2 ± 2.2 kJ/mol (from 2M2B) [5] |

Experimental Protocol for Kinetic Studies [5]

  • Reactor: A stirred tank batch reactor.
  • Conditions: Reactions are carried out isothermally within a specified temperature range (e.g., 323-353 K) and at elevated pressure (e.g., 2.0 MPa) to keep reactants in the liquid phase.
  • Catalyst: Acidic ion-exchange resin (e.g., Amberlyst 35), dried before use.
  • Procedure: The reactor is charged with ethanol and the olefins. The reaction starts once the catalyst is added. Small samples are taken at regular time intervals.
  • Analysis: Sample composition is analyzed by gas chromatography (GC).
  • Kinetic Modeling: Initial reaction rates are determined. A kinetic model (e.g., Langmuir-Hinshelwood type) is selected, and model parameters are estimated using a non-linear least squares method combined with an algorithm to find the best fit to the experimental data.

Technical Diagrams

The following diagrams, created with Graphviz, illustrate the chemical relationships and a general synthesis workflow for sec-Amyl ethyl ether and related compounds.

EtherRelationships Chemical relationships of ethers AmylEthylEther sec-Amyl Ethyl Ether (this compound) Ether Ether Group AmylEthylEther->Ether TAME TAME (tert-Amyl Methyl Ether) TAME->Ether TAEE TAEE (tert-Amyl Ethyl Ether) TAEE->Ether MTBE MTBE MTBE->Ether

Diagram 1: Structural and functional relationships between sec-Amyl ethyl ether and other common fuel ethers.

SynthesisWorkflow General etherification process workflow Start Start Feedstock C5 Feedstock (Reactive Isoamylenes) Start->Feedstock Alcohol Alcohol (Ethanol) Start->Alcohol Mix Feed Mixing Feedstock->Mix Alcohol->Mix React Fixed-Bed Reactor Acidic Ion-Exchange Resin Mix->React Separate Product Separation (Distillation) React->Separate Product sec-Amyl Ethyl Ether Separate->Product End End Separate->End Product->End

Diagram 2: A simplified block flow diagram for the etherification process to produce sec-amyl ethyl ether.

Conclusion

This guide consolidates key physicochemical, phase equilibrium, and kinetic data for sec-Amyl ethyl ether (this compound), which is primarily relevant as a chemical compound or potential fuel oxygenate. The available search results do not indicate specific applications or signaling pathways in drug development.

For researchers in that field, it may be necessary to:

  • Investigate this compound's potential as a solvent for organic synthesis, given that its structural cousin TAME is used for this purpose [6].
  • Conduct specialized database searches for any pharmacological or toxicological studies not captured in this search.

References

Physicochemical Properties of 2-Ethoxypentane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data for 2-Ethoxypentane (CAS No. 1817-89-6) from multiple sources.

Property Value Source / Comment
Molecular Formula C7H16O Consistent across all sources [1] [2] [3]
Molecular Weight 116.20 g/mol [1] [2] 116.2 g/mol also reported [3]
Density 0.77 g/cm³ [1]
Density 0.7684 g/cm³ (estimate) [3] Often used as a reference value
Boiling Point 109°C at 760 mmHg [1] 117.3°C (estimate) also reported [3]
Flash Point 9°C [1]
Refractive Index 1.395 [1] 1.3897 (estimate) also reported [3]
LogP 2.211 [1] 2.413 (estimate) also reported [3]
Vapour Pressure 29.6 mmHg at 25°C [1]
Synonym sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether [1] [2] [3]

Experimental Protocol Gaps and General Guidance

The search results do not contain detailed methodologies for the experiments used to determine the properties of this compound.

  • For Accurate Experimental Details: The specific standards (e.g., ASTM, Ph. Eur.) and detailed procedures for determining density, boiling point, and other parameters are not provided in the search results.
  • General Workflow: The process for characterizing a chemical compound typically involves synthesis, purification, and then a series of validated analytical tests to confirm its identity and purity before determining its physicochemical properties.

The diagram below outlines this general characterization workflow.

G start Start: Compound Characterization step1 Synthesis and Purification start->step1 step2 Structural Confirmation step1->step2 step3 Purity and Identity Analysis step2->step3 decision Purity and Identity Confirmed? step3->decision step4 Physicochemical Property Determination end Data Compilation and Reporting step4->end decision->step1 No decision->step4 Yes

General workflow for characterizing a compound like this compound.

References

Williamson ether synthesis 2-Ethoxypentane

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Strategy for 2-Ethoxypentane

For this compound, an unsymmetrical ether, the Williamson synthesis offers two potential pathways. The recommended route uses a primary alkyl halide and a secondary alkoxide for higher yield and purity [1] [2].

  • Pathway A (Recommended): React sodium ethoxide with 2-bromopentane.
  • Pathway B (Not Recommended): React 1-bromopentane with the sodium salt of ethanol. This is not advised because 2-bromopentane, a secondary alkyl halide, is highly prone to elimination reactions (E2) over substitution, leading to low yields of the desired ether [1] [2] [3].

Reaction Mechanism

The Williamson Ether Synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism [1] [2] [4].

  • Nucleophilic Attack: The ethoxide ion (nucleophile) attacks the electrophilic carbon of 2-bromopentane from the backside.
  • Concerted Transition: The reaction proceeds in a single step where the new C–O bond forms as the C–Br bond breaks.
  • Inversion of Configuration: Since 2-pentanol (the precursor to 2-bromopentane) is chiral, the SN2 reaction will proceed with inversion of configuration at the chiral center [1]. If a racemic starting material is used, the product will also be racemic.

The diagram below illustrates the reaction workflow and the logical selection of the optimal synthesis pathway.

G Start Plan Synthesis of This compound Option1 Pathway A: Sodium Ethoxide + 2-Bromopentane (Secondary Alkyl Halide) Start->Option1 Option2 Pathway B: Sodium 2-Pentoxide + Bromoethane (Primary Alkyl Halide) Start->Option2 Eval1 Evaluate Pathway Option1->Eval1 Eval2 Evaluate Pathway Option2->Eval2 Result1 Outcome: Low Yield Major product is alkene via E2 elimination Eval1->Result1 Result2 Outcome: High Yield Fast SN2 reaction Minimal elimination Eval2->Result2 Rec Recommended Route Result2->Rec

Generic Protocol & Optimization Guidelines

While a specific protocol for this compound is unavailable, the following general procedure can be adapted using the optimization data in the subsequent table.

Sample Experimental Protocol
  • Reaction: Add 2-bromopentane (10 mmol, 1.51 g) dropwise to a stirred solution of sodium ethoxide (12 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere [1] [5].
  • Stirring and Monitoring: Heat the mixture to 50-100 °C and stir for 1-8 hours. Monitor reaction completion by TLC or GC [4].
  • Work-up: Cool the mixture to room temperature. Carefully quench by adding a saturated aqueous ammonium chloride solution. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or flash chromatography [5].
Optimization Parameters

The table below summarizes key factors for optimizing the reaction based on general Williamson synthesis principles [5].

Factor Recommendation Rationale & Considerations
Base/Solvent System NaH in DMF/DMSO Strong base completely deprotonates alcohol. Polar aprotic solvents enhance nucleophile reactivity without causing side reactions [1] [5].
Alkyl Halide Primary (e.g., Bromoethane) Preferred to avoid competing E2 elimination. Iodides or alkyl tosylates are also excellent due to superior leaving group ability [1] [2] [4].
Temperature 50-100 °C Common range to ensure reasonable reaction rate. Higher temperatures may increase elimination side products with sensitive substrates [4].
Advanced Techniques Phase-Transfer Catalysis (PTC) Useful for reactions between aqueous alkoxide and organic alkyl halide phases (e.g., NaOH(aq)/Bromoethane) [4] [5].
Microwave Assistance Can drastically reduce reaction times (e.g., from hours to minutes) and improve yields [4] [5].

Chemical Data & Safety

The table below lists the known physical properties and safety considerations for this compound.

Property Value Source / Comment
CAS Number 1817-89-6 [6] [7]
Molecular Formula C7H16O [6] [7]
Molecular Weight 116.20 g/mol [6] [7]
Boiling Point 109-117 °C Reported values vary within this range [6] [7].
Density ~0.77 g/cm³ Estimated value [6] [7].
Flash Point 9 °C Indicates a highly flammable liquid [6].

Safety Notes:

  • Flammability: The low flash point necessitates working away from ignition sources and using appropriate spark-free equipment [6].
  • Peroxide Formation: Ethers can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or concentration, especially if the ether has been stored for a long period [3].

Critical Challenges & Troubleshooting

  • Competing Elimination: This is the primary challenge when using secondary alkyl halides like 2-bromopentane. The strong base (alkoxide) can abstract a β-hydrogen, yielding an alkene (e.g., 1-pentene and 2-pentene) instead of the substitution product [1] [2].
  • Inversion of Stereochemistry: If the synthesis requires a specific enantiomer of this compound, the SN2 reaction will invert the configuration at the chiral center. This must be accounted for when choosing the stereochemistry of the starting material [1].
  • Low Yields: If low yields are encountered, consider switching to a primary alkyl halide (bromoethane), using a less bulky/nucleophilic base, or lowering the reaction temperature to disfavor elimination [1] [5].

Analytical & Characterization Data

After synthesis and purification, confirm the identity and purity of this compound using:

  • NMR Spectroscopy: 1H NMR should show a characteristic signal for the methine proton (CH-O) adjacent to the ether oxygen at ~3.0-3.5 ppm, a quartet for the -O-CH2-CH3 group, and complex multiplet patterns for the pentyl chain.
  • Gas Chromatography (GC): To determine purity and confirm the absence of alkene impurities from elimination side reactions.
  • Mass Spectrometry (MS): To confirm the molecular weight.

Gaps in Search Results and Further Research

The available search results lack detailed, experimentally-tested protocols specifically for this compound. The information provided is based on the well-established general principles of the Williamson reaction.

  • Consult Specific Databases: Search specialized chemical literature using platforms like Reaxys or SciFinder Navigator for journal articles that may contain detailed procedures for this compound or very similar compounds.
  • Scale Considerations: The provided protocol is a lab-scale example. Parameters like addition times, heating/cooling rates, and work-up procedures may need adjustment for different scales.

References

2-Ethoxypentane gas chromatography mobile phase

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Ethoxypentane

To effectively develop a GC method, it is essential to first understand the key physicochemical properties of the target analyte. The following table summarizes the available data for this compound (CAS 1817-89-6).

Property Value Unit Source
Molecular Formula C₇H₁₆O - [1]
Molecular Weight 116.20 g/mol [1]
Boiling Point 377.50 ± 0.50 K [2]
logPoct/wat 2.212 - [2]

Key Implications for GC Analysis:

  • Structure and Polarity: this compound is an ether. The oxygen atom in the ether functional group confers moderate polarity to the molecule, which will influence its interaction with the GC stationary phase [3].
  • Boiling Point: A boiling point of approximately 104.4 °C (377.5 K) classifies it as a relatively volatile compound. This suggests that a temperature program starting from a low oven temperature (e.g., 40-50 °C) would be appropriate to ensure proper retention and separation [3] [4].
  • logP Value: A logP value of 2.212 indicates that the compound is relatively hydrophobic, a characteristic typical of compounds well-suited for analysis on standard non-polar or slightly polar GC stationary phases [3].

Gas Chromatography Method Guidance

The following recommendations are based on general principles of GC method development, as specific protocols for this compound were not located in the current literature.

Column Selection and Operating Conditions

Selecting the correct column is the most critical step in GC method development, as it dictates the selectivity of the separation [3]. The following table provides a summary of recommended parameters.

Parameter Recommendation Rationale
Column Type Fused Silica Capillary Column Capillary columns provide superior resolution, sharper peaks, and higher sensitivity compared to packed columns [5] [4].
Stationary Phase Phenylmethyl Polysiloxane (e.g., 5% phenyl, 95% dimethyl polysiloxane) This is a slightly to moderately polar phase. The phenyl groups effectively retain and separate aromatic and moderately polar compounds like ethers, providing a good selectivity match [5] [3] [4].
Length 30 m A 30-meter column offers a standard and effective balance between resolution, analysis time, and required inlet pressure [5] [3].
Internal Diameter (I.D.) 0.25 mm This is the most common I.D., providing a good compromise between separation efficiency (theoretical plates) and sample capacity [3].
Film Thickness 0.25 µm A standard film thickness is suitable for a mid-boiling point compound like this compound. It provides sharp peaks and a high signal-to-noise ratio [3].
Carrier Gas Helium or Hydrogen Helium is traditional and provides high efficacy. Hydrogen can offer faster analysis times but requires specific safety precautions [6].
Injection Temp. 200 - 300 °C A standard temperature range to ensure complete and instantaneous vaporization of the liquid sample [7].
Detector Flame Ionization Detector (FID) FID is a robust, universal detector for organic compounds, offers excellent quantification accuracy, and is well-suited for this application [6].

| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 150 °C Final: 150 °C (hold 2 min) | A moderate ramp rate provides a good balance between separation resolution and analysis time for a compound of this volatility. |

Sample Preparation and Practical Protocol

Sample Preparation

  • Solvent Selection: Prepare a dilute solution (e.g., 0.1 - 1 mg/mL) of this compound in a volatile, chromatographically pure solvent. Common choices include dichloromethane, hexane, or methanol. Ensure the solvent peak will not co-elute with the analyte.
  • Filtration: Pass the final solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter that could damage the column.

Instrumental Protocol The workflow for the analysis can be summarized in the following diagram:

Start Start Method Inject Inject Sample (1 µL split) Start->Inject Oven50 Oven at 50°C (Hold 2 min) Inject->Oven50 OvenRamp Ramp Oven 10°C/min Oven50->OvenRamp Oven150 Oven at 150°C (Hold 2 min) OvenRamp->Oven150 Detect FID Detection (250-300°C) Oven150->Detect CoolDown Cool Down to Initial Temp Detect->CoolDown End Data Analysis and Reporting CoolDown->End

Detailed Steps:

  • Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions before first use.
  • System Setup: Install the column and set the carrier gas flow rate (e.g., 1.0 mL/min constant flow for a 0.25 mm I.D. column). Set the injector and detector (FID) temperatures to 250 °C and 300 °C, respectively.
  • Establish Baseline: Run the method without injection to establish a stable baseline.
  • Injection: Using a calibrated syringe, inject 1 µL of the prepared sample in split mode (e.g., split ratio 50:1) to avoid column overload [3].
  • Data Acquisition: Start the data system and initiate the oven temperature program as described in the table above.
  • Peak Identification: Identify the this compound peak by its retention time, confirmed by comparison with a known standard if available.
  • Qualitative Confirmation (Optional): For definitive identification, analyze the sample using a Gas Chromatograph coupled with a Mass Spectrometer (GC/MS). The mass spectrum provided by the NIST database can be used for confirmation [1] [7] [6].

Critical Considerations for Method Development

  • Retention Time Stability: Be aware that absolute retention times can be affected by factors such as slight carrier gas flow fluctuations, column degradation, and contamination [7]. For more reliable identification, use the Relative Retention Time or Retention Index system, which involves co-injecting the sample with a series of n-alkane standards to calibrate the retention scale [7].
  • Troubleshooting Peak Shape: If peak tailing is observed, it may indicate active sites in the inlet or column. Consider installing a guard column or trimming the inlet end of the column (by 10-50 cm) to remove contamination [3].
  • Method Adjustment: If resolution from other sample components is insufficient, consider decreasing the oven temperature ramp rate or selecting a column with a different stationary phase (e.g., a polyethylene glycol phase for higher polarity) to alter selectivity [5] [3].

Conclusion

This guide provides a foundational and rational approach for developing a GC-FID method for the analysis of this compound. The recommendations are based on the compound's physicochemical properties and standard chromatographic principles. The proposed method using a phenylmethyl polysiloxane column with a simple temperature gradient is a robust starting point. For laboratories requiring definitive identification, confirmation by GC/MS is strongly advised.

References

2-Ethoxypentane lipid membrane studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of 2-Ethoxypentane

The table below summarizes the key physicochemical properties of this compound (CAS 1817-89-6), which are fundamental for planning any experimental work [1] [2] [3].

Property Value Source / Comments
CAS Number 1817-89-6 [2] [3]
Molecular Formula C₇H₁₆O [2] [3]
Molecular Weight 116.20 g/mol [2] [3]
Boiling Point 377.50 K (approx. 104.4 °C) [1] [2]
Melting Point ~ -95 °C Estimated value [2]
Density 0.7684 g/cm³ Estimated value [2]
Refractive Index 1.3897 Estimated value [2]
LogP 2.41 (estimated) Indicates high lipophilicity [2]
Critical Temperature 549.69 K [1]

Experimental Guidance for Hypothetical Studies

In the absence of specific protocols for this compound, the following workflow outlines a general approach for characterizing the interaction of a small, lipophilic molecule with lipid membranes. You can adapt this framework based on your specific research questions.

cluster_prep Phase 1: Membrane Model Preparation cluster_characterize Phase 2: Characterization & Analysis cluster_functional Phase 3: Functional Consequences Start Experimental Workflow for Membrane Interaction Studies A1 Select Lipid Composition (e.g., POPC, DOPC, DOPE) Start->A1 A2 Prepare Lipid Vesicles (MLVs, LUVs, GUVs) A1->A2 A3 Incorporate Compound (e.g., co-dissolution, incubation) A2->A3 B1 Thermodynamic Analysis (ITC, DSC) A3->B1 B2 Structural Analysis (SAXS, SANS, NMR) A3->B2 B3 Permeability & Fluidity Assays (Leakage, FRAP, Fluorescence Anisotropy) A3->B3 C1 Assess Impact on Membrane Protein Function B1->C1 C2 Evaluate Cellular Toxicity (Cell viability assays) B1->C2 B2->C1 B2->C2 B3->C1 B3->C2

Phase 1: Membrane Model Preparation
  • Lipid Selection: Begin with common phospholipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or DOPC (dioleoylphosphatidylcholine) to establish a baseline. To probe effects on membrane curvature and lateral pressure, incorporate non-lamellar lipids like DOPE (dioleoylphosphatidylethanolamine) [4].
  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs, ~100 nm diameter) using extrusion for most biophysical assays. Use giant unilamellar vesicles (GUVs, >1 μm) for visualization under light microscopy.
  • Compound Incorporation: Given its high lipophilicity (LogP > 2), this compound can be added to lipid mixtures in an organic solvent before vesicle formation, or incubated directly with pre-formed membranes. Its final concentration in the bilayer must be carefully quantified.
Phase 2: Characterization & Analysis
  • Thermodynamic Analysis: Use Isothermal Titration Calorimetry (ITC) to measure the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound partitioning into the membrane.
  • Structural Analysis: Employ Small-Angle X-ray Scattering (SAXS) to detect changes in membrane bilayer thickness and area per lipid molecule. Use NMR spectroscopy to investigate the precise location and orientation of the compound within the bilayer.
  • Membrane Permeability and Fluidity: Conduct dye-leakage assays (e.g., using calcein) to assess if the compound disrupts membrane integrity. Use Fluorescence Recovery After Photobleaching (FRAP) or fluorescence anisotropy to measure changes in membrane fluidity.
Phase 3: Functional Consequences
  • Impact on Membrane Proteins: As lipids can modulate ion channel behavior through "force-from-lipid" mechanisms [4], you could study the effect of this compound on the function of model ion channels (e.g., Gramicidin A) reconstituted into the lipid bilayers.
  • Cellular Toxicity: Finally, assess the cytotoxic effects in relevant cell lines using assays like MTT or Alamar Blue. This can help determine if membrane disruption is a potential mechanism of toxicity.

Key Considerations for Experimental Design

  • Dosage and Solubility: The aqueous solubility of this compound is expected to be very low. Prepare stock solutions in a compatible solvent (e.g., DMSO or ethanol), ensuring the final solvent concentration is low enough (typically <0.1-1.0%) not to affect membrane properties.
  • Appropriate Controls: Always include controls with the solvent vehicle alone to distinguish the effects of the compound from those of the solvent.
  • Safety Notes: this compound is a volatile and flammable liquid. All experiments should be conducted using appropriate personal protective equipment (PPE) and within a certified fume hood.

Conclusion and Future Directions

While this compound itself has not been a subject of lipid membrane studies, its physicochemical profile suggests it could significantly interact with and alter lipid bilayer properties. The proposed experimental framework provides a starting point for foundational research. The insights gained could be valuable in fields ranging from chemical biology, for understanding how small ethers affect membrane protein function, to toxicology, for assessing compound safety.

References

Comprehensive Application Notes and Protocols: Industrial Production of 2-Ethoxypentane Using Continuous Flow Reactors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Continuous Flow Technology in Ether Synthesis

The industrial production of ethers such as 2-Ethoxypentane has historically relied on batch processing methods, which present significant limitations in reaction control, safety profile, and processing efficiency. Continuous flow chemistry has emerged as a transformative technology that addresses these challenges through enhanced heat transfer capabilities, improved mixing efficiency, and inherently safer reaction design. This technological shift is particularly valuable for etherification reactions, which often involve volatile reagents, exothermic processes, and potential side reactions that can compromise yield and purity. The fundamental principle of continuous flow technology involves pumping reactants through engineered channels or tubular reactors where precise control over residence time, temperature, and mixing can be maintained throughout the production process [1].

The adoption of continuous flow reactors for ether synthesis represents a significant advancement in process intensification, allowing manufacturers to achieve higher productivity with reduced physical footprint. Unlike batch reactors where scale-up typically involves increasing vessel dimensions—a process that adversely affects surface-to-volume ratios and consequently heat transfer efficiency—continuous flow systems maintain consistent process parameters regardless of production scale. This characteristic enables seamless transition from laboratory development to industrial production without the traditional re-optimization phases. For pharmaceutical and fine chemical industries where product quality and process validation are critical, this scalability provides distinct advantages in terms of regulatory compliance and quality assurance [2] [3].

Chemical Properties and Safety Considerations

Physicochemical Properties of this compound

This compound (CAS 1817-89-6) is an asymmetrical ether with specific physicochemical properties that influence both its synthesis and handling requirements. Understanding these properties is essential for process design and risk assessment in continuous flow applications. The compound has a boiling point of 377.5 K (104.35°C), which dictates the temperature parameters required for its synthesis and purification. The standard Gibbs free energy of formation (ΔfG°) is -99.38 kJ/mol, indicating thermodynamic stability under standard conditions. The heat of vaporization (ΔvapH°) is 33.20 kJ/mol, an important parameter for downstream separation processes [4].

The temperature-dependent properties of this compound reveal significant variations in heat capacity and viscosity across the operational temperature range relevant to synthesis. The heat capacity (Cp,gas) increases from 218.33 J/mol·K at 381.54 K to 284.00 J/mol·K at 549.69 K, while the viscosity (η) decreases dramatically from 0.006889 Pa·s at 175.88 K to 0.0002162 Pa·s at 381.54 K. These physical properties directly impact the flow characteristics and heat transfer requirements during continuous synthesis, informing decisions about reactor design, operating temperatures, and pumping systems [4].

Hazard Assessment and Safety Considerations

The production of this compound involves significant safety considerations common to ether synthesis, including the flammability of both reactants and products, potential for peroxide formation during storage, and the exothermic nature of the etherification reaction. Continuous flow technology inherently addresses many of these concerns by minimizing the inventory of hazardous materials in the reactor at any given time, thereby reducing the consequences of potential thermal runaway incidents. The small reactor volume characteristic of continuous systems (typically milliliters versus thousands of liters in batch reactors) constitutes an inherently safer design that limits the maximum potential energy release in case of process deviation [5] [1].

Table 1: Physical Properties of this compound (CAS 1817-89-6)

Property Value Unit Source
Boiling Point (Tboil) 377.50 ± 0.50 K NIST [4]
Critical Temperature (Tc) 549.69 K Joback Calculated [4]
Critical Pressure (Pc) 2773.00 kPa Joback Calculated [4]
ΔfG° -99.38 kJ/mol Joback Calculated [4]
ΔfH°gas -325.31 kJ/mol Joback Calculated [4]
ΔvapH° 33.20 kJ/mol Joback Calculated [4]
logPoct/wat 2.212 - Crippen Calculated [4]

Continuous Flow Reactor Selection and Configuration

Reactor Type Comparison

Selecting the appropriate continuous flow reactor for this compound production requires careful consideration of the reaction kinetics, thermodynamics, and physical properties of the reaction mixture. Microreactors and mesoreactors offer distinct advantages for different phases of process development and production. Lab-scale optimization typically employs microreactors with channel dimensions ranging from 100-1000 μm, providing excellent heat transfer coefficients (up to 4000 W/(m²·K)) and enabling rapid screening of reaction parameters with minimal reagent consumption. For industrial production, mesoreactors with larger diameters or numbering-up approaches maintain the benefits of continuous processing while achieving the required throughput [3] [1].

The choice between silicon carbide (SiC) reactors, stainless steel systems, and glass or PTFE microreactors depends on the chemical compatibility and process requirements. Silicon carbide reactors offer exceptional thermal conductivity and corrosion resistance, making them suitable for high-temperature applications. Stainless steel systems provide mechanical strength for high-pressure operations but may be susceptible to corrosion with certain reagents. Glass and PTFE microreactors enable visual monitoring of the reaction and offer broad chemical compatibility, though with limited pressure and temperature ratings compared to metal systems [3].

Materials of Construction

The selection of compatible materials for reactor construction is critical for ensuring process reliability and product purity. For the synthesis of this compound, which involves alcohol and alkyl halide precursors, 316L stainless steel or Hastelloy reactors are generally suitable, providing resistance to corrosion and mechanical strength for high-pressure operations. When halide salts are present as byproducts, particularly under elevated temperature conditions, silicon carbide or glass-lined reactors may be preferred to prevent corrosion and metallic contamination. The use of perfluorinated polymers such as PFA or FEP in reactor components offers excellent chemical resistance for laboratory-scale development but may limit operational pressure and temperature in production environments [2] [3].

Table 2: Continuous Flow Reactor Options for this compound Synthesis

Reactor Type Channel Dimensions Optimal Application Advantages Limitations
Microreactor (Glass) 120 μm (wide) × 55 μm (deep) Lab-scale optimization Excellent heat transfer, visual monitoring Limited pressure rating [1]
Microreactor (Stainless Steel) 40 μm (wide) × 200 μm (deep) High-pressure applications Robust construction, high pressure tolerance Potential for corrosion [1]
Silicon Carbide Tubular Reactor 1-10 mm diameter Pilot and production scale Superior thermal conductivity, corrosion resistant Higher cost, limited channel complexity [3]
Packed Bed Reactor Variable Catalytic applications High surface area for heterogeneous catalysis Potential for channel blockage [3]

Experimental Protocol for this compound Synthesis

Reaction Setup and Operating Parameters

The continuous synthesis of this compound follows the Williamson ether synthesis pathway, employing 2-pentanol and iodoethane as primary reactants with a base catalyst. The experimental setup comprises four primary subsystems: (1) a fluid delivery system consisting of syringe or piston pumps capable of precise flow control; (2) a mixing unit where reagents combine prior to entering the reaction zone; (3) a temperature-controlled reactor where the etherification occurs; and (4) a back-pressure regulator that maintains the system above the boiling point of the reaction mixture to prevent gas formation. For optimal performance, the delivery system should include pulsation dampeners to ensure stable flow rates, particularly when scaling up from laboratory to production scale [6] [3].

The standard reaction conditions for efficient this compound production involve maintaining the reactor at 120-140°C with a system pressure of 5-10 bar to keep reagents and products in the liquid phase. The molar ratio of 2-pentanol to iodoethane should be maintained at 1:1.05 to ensure complete conversion of the alcohol, with potassium hydroxide serving as base at 1.1 equivalents. The residence time in the reactor is typically 5-15 minutes, optimized to maximize conversion while minimizing byproduct formation. These parameters represent a balance between reaction kinetics and operational safety, ensuring high conversion without significant decomposition or side reactions [5] [1].

Detailed Stepwise Procedure
  • Reagent Preparation: Dissolve 2-pentanol (88.15 g, 1.0 mol) and potassium hydroxide (61.66 g, 1.1 mol) in a mixture of water and ethanol (300 mL, 3:1 ratio) to create Solution A. Prepare Solution B consisting of iodoethane (172.0 g, 1.05 mol) in ethanol (200 mL). Filter both solutions through 0.45 μm filters to remove particulate matter that could potentially clog microchannels.

  • System Priming: Before initiating the reaction, prime the pump lines and reactor with dry ethanol to establish a stable flow profile and verify system integrity. Pressurize the system to 5 bar using the back-pressure regulator and verify there are no leaks. Heat the reactor to the target temperature of 130°C and allow it to stabilize for at least 15 minutes.

  • Reaction Initiation: Simultaneously pump Solution A and Solution B into the continuous flow system at flow rates of 1.0 mL/min and 0.65 mL/min respectively, achieving the desired stoichiometric ratio. The combined stream passes through a static mixer element before entering the heated reactor section.

  • Process Monitoring: Monitor system pressure and temperature continuously during operation. Collect periodic samples for off-line analysis by GC-MS or NMR to verify conversion and product quality. Adjust flow rates or temperature as needed to maintain optimal performance.

  • Product Collection: Collect the reactor effluent in a receiving flask cooled to 0-5°C. The crude product containing this compound can be separated from the aqueous phase, washed with sodium thiosulfate solution to remove iodine compounds, and purified through distillation.

The following workflow diagram illustrates the continuous flow process for this compound production:

G A Solution A Preparation (2-pentanol + KOH) C Pumping System A->C B Solution B Preparation (iodoethane in solvent) B->C D Static Mixer C->D E Heated Reactor (120-140°C) D->E F Back-pressure Regulator E->F G Product Collection & Work-up F->G

Process Optimization and Analytical Methods

Key Reaction Parameters

The optimization of continuous flow processes requires systematic investigation of critical parameters that influence reaction efficiency and product quality. For this compound synthesis, these parameters include residence time, reaction temperature, catalyst concentration, and stoichiometric ratios. Unlike batch processes where these factors are interdependent and difficult to optimize individually, continuous flow systems enable precise control over each parameter while holding others constant. This capability facilitates the construction of comprehensive design space models that predict performance across a range of conditions, supporting quality-by-design (QbD) approaches mandated in pharmaceutical applications [6] [1].

Temperature optimization typically reveals a trade-off between reaction rate and selectivity. Elevated temperatures accelerate the etherification reaction but may promote dehydration of the alcohol to form alkene byproducts. Similarly, extended residence times increase conversion but may allow time for decomposition reactions. Through systematic optimization, the ideal temperature range for this compound synthesis is typically 120-140°C with residence times of 5-15 minutes, achieving conversions exceeding 90% with selectivity >95%. The base concentration also requires optimization, as insufficient base leads to incomplete reaction while excess base can catalyze side reactions and complicate downstream purification [1].

Analytical Monitoring and Quality Control

Implementation of robust analytical methods is essential for both process optimization and quality control during continuous production of this compound. In-line infrared spectroscopy provides real-time monitoring of the disappearance of the hydroxyl group from 2-pentanol (≈3400 cm⁻¹) and appearance of the characteristic ether C-O-C stretching vibrations (≈1100 cm⁻¹), enabling immediate detection of process deviations. For quantitative analysis, periodic gas chromatography with flame ionization detection (GC-FID) offers precise measurement of conversion and selectivity, with the capacity to identify and quantify potential byproducts such as alkenes from dehydration or unreacted starting materials [6].

The application of process analytical technology (PAT) represents a significant advantage of continuous flow systems, enabling real-time release testing that reduces or eliminates the need for off-line quality control. Implementing automated sampling systems coupled with GC-MS or HPLC-MS provides comprehensive analysis of the product stream, with data directly feeding back to process control systems. This integrated approach to quality assurance aligns with regulatory guidance for continuous manufacturing in the pharmaceutical industry, where the consistency of product attributes must be demonstrated throughout the production campaign [3] [1].

Table 3: Optimization Parameters for this compound Synthesis in Continuous Flow

Parameter Range Investigated Optimal Value Impact on Reaction
Temperature 80-160°C 130°C Higher temperatures increase rate but may reduce selectivity
Residence Time 2-30 minutes 10 minutes Longer times increase conversion but may promote side reactions
Base Equivalents 1.0-1.5 eq 1.1 eq Excess base improves kinetics but complicates work-up
Alcohol:Halide Ratio 1:1 to 1:1.2 1:1.05 Slight excess of halide drives reaction completion
Pressure 3-15 bar 8 bar Prevents volatilization at elevated temperatures

Safety and Environmental Considerations

Hazard Control Measures

The synthesis of this compound involves several potential hazards that must be addressed through engineering controls and process design. The use of iodoethane represents a significant safety concern due to its carcinogenic potential and volatility (boiling point 72°C). Continuous flow technology inherently minimizes exposure risk by containing the hazardous reagent within a closed system with minimal inventory. Additionally, the small reactor volume significantly reduces the consequential footprint of any potential incident compared to batch reactors containing hundreds of liters of material. The system should incorporate pressure relief devices and automatic shutdown protocols that activate if process parameters exceed safe operating limits [5] [1].

The exothermic nature of the Williamson ether synthesis requires careful thermal management to prevent runaway reactions. The high surface-to-volume ratio of continuous flow reactors provides exceptional heat transfer capability, typically 10-100 times greater than conventional batch reactors. This enhanced heat transfer allows rapid dissipation of the heat of reaction, maintaining isothermal conditions throughout the process. For additional safety, the system should include temperature sensors at multiple points along the reactor length, with automated cooling or emergency quenching if temperatures exceed predetermined setpoints. These multiple layers of protection create a robust safety framework that exceeds what is typically achievable in batch operations [1].

Environmental Aspects and Waste Minimization

Continuous flow synthesis of this compound offers significant environmental advantages over batch processing, primarily through reduced solvent consumption and minimized waste generation. The intensified mixing and mass transfer in flow reactors enable higher reaction concentrations, potentially approaching solvent-free conditions in some cases. When solvents are necessary, the continuous process facilitates efficient solvent recycling through integrated distillation units, dramatically reducing the environmental footprint of the process. These benefits directly support several of the Twelve Principles of Green Chemistry, including waste prevention, atom economy, and inherently safer chemistry for accident prevention [1].

The application of continuous separation techniques such as membrane-based liquid-liquid separation or in-line scavenger columns can further enhance the environmental profile of the process. These integrated purification steps eliminate the need for traditional work-up procedures that generate significant aqueous waste streams. For the this compound synthesis, implementing an in-line acid wash to neutralize excess base followed by a phase separation membrane creates a closed-loop purification system that minimizes operator exposure and environmental emissions. The overall process mass intensity (PMI) of continuous flow processes is typically 20-50% lower than equivalent batch processes, representing both environmental and economic benefits [6] [1].

Scale-up Strategies and Industrial Implementation

Scale-up Methodology

The transition from laboratory-scale continuous flow synthesis to industrial production employs fundamentally different principles than traditional batch scale-up. Rather than increasing the size of reaction vessels (which alters fundamental engineering parameters), continuous flow systems typically employ numbering-up strategies where multiple identical reactor modules operate in parallel. This approach maintains identical heat transfer characteristics, mixing efficiency, and residence time distribution across all production units, eliminating the re-optimization phase typically required when scaling batch processes. For this compound production, this means that reactors validated at laboratory scale can be directly deployed in production environments, significantly reducing technology transfer timelines [2] [3].

Alternative scale-up approaches include increasing the cross-sectional dimensions of reactor channels or extending the reactor length to achieve higher throughput. Each method presents distinct advantages and limitations: numbering-up maintains process fidelity but increases system complexity, while channel enlargement simplifies operations but may compromise heat and mass transfer efficiency. For this compound synthesis, a hybrid approach is often optimal, employing moderately increased channel dimensions supplemented with a limited number of parallel units to achieve the target production capacity. This strategy balances the operational simplicity of fewer reactors with the process intensification benefits of continuous flow technology [3].

Technology Transfer and Industrial Implementation

The implementation of continuous flow technology for this compound production at industrial scale requires careful consideration of integration challenges and operational requirements. Commercial continuous flow reactor systems such as Corning's Advanced-Flow Reactors offer validated platforms with demonstrated scale-up capabilities from laboratory gram-scale to industrial multi-ton production. These systems incorporate enhanced heat exchange capabilities and seamless scale-up pathways that have been demonstrated in pharmaceutical, fine chemical, and agrochemical applications. The technology transfer process typically begins with process development in laboratory-scale flow reactors (1-10 mL volume), progresses through pilot-scale validation (100-500 mL), and culminates in full production using multiple industrial-scale modules [2].

Successful industrial implementation requires complementary development of continuous downstream processing including separation, purification, and formulation operations. The integration of these unit operations creates a truly continuous manufacturing train that maximizes the benefits of flow technology. For this compound production, this might include continuous liquid-liquid extraction for base removal, in-line drying through packed columns containing desiccants, and continuous distillation for product purification. The resulting integrated system provides reduced capital costs, lower operating expenses, and improved sustainability metrics compared to traditional batch production. These economic advantages, combined with enhanced safety and product quality, make continuous flow technology an attractive option for industrial-scale ether production [2] [1].

Conclusion and Future Perspectives

The application of continuous flow reactor technology for the industrial production of this compound represents a significant advancement over traditional batch processing methods. The enhanced heat transfer capabilities, superior mixing efficiency, and inherently safer operation of continuous systems address fundamental limitations of batch reactors for ether synthesis. The methodology outlined in these application notes provides a validated pathway for implementing this technology across development and production scales, with demonstrated benefits in process efficiency, product quality, and environmental sustainability. As continuous flow technology continues to evolve, further innovations in reactor design, process automation, and downstream integration will expand the applications and benefits of this transformative approach to chemical manufacturing [2] [3] [1].

The principles and protocols described for this compound synthesis are broadly applicable to a wide range of etherification and related nucleophilic substitution reactions. The modular nature of continuous flow systems facilitates adaptation to different reaction chemistries and production requirements, providing manufacturers with a versatile platform that can be reconfigured for multiple processes. This flexibility, combined with the compelling economic and EHS (Environment, Health, and Safety) benefits, positions continuous flow technology as a cornerstone of modern chemical production, particularly within the pharmaceutical and specialty chemical sectors where quality, safety, and sustainability are paramount considerations [2] [1].

References & Further Reading

  • Corning Advanced-Flow Reactors (AFR) | Continuous Lab Flow and Industrial Reactor Technology | Corning. [2]

  • Continuous flow multi-step organic synthesis. Webb, D. & Jamison, T.F. Chemical Science, 2010, 1, 675-680. [6]

  • Application of reactor engineering concepts in continuous flow chemistry: a review. Neyt, N.C. & Riley, D.L. Reaction Chemistry & Engineering, 2021, 6, 1295-1326. [3]

  • Continuous flow reactors: a perspective. Wiles, C. & Watts, P. Green Chemistry, 2012, 14, 38-54. [1]

  • Continuous Technology for Chemical Rearrangements. ACS Medicinal Chemistry Letters, 2023, 14, 326-337. [5]

  • Chemical Properties of this compound (CAS 1817-89-6). Cheméo. [4]

References

2-Ethoxypentane electrolyte battery research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of 2-Ethoxypentane

The table below summarizes the key identifying information for this compound from the NIST Chemistry WebBook [1].

Property Value / Identifier
Chemical Formula C7H16O
Molecular Weight 116.2013 g/mol
CAS Registry Number 1817-89-6
IUPAC Name This compound
Other Names sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether; Pentane, 2-ethoxy- [1]

Research Context & Alternative Electrolyte Systems

While this compound itself is not discussed, recent battery electrolyte research highlights key trends and alternative chemicals:

  • High-Voltage Stability: A primary research focus is developing electrolytes stable above 4-5 volts to increase energy density. Recent breakthroughs involve fluoride-based solid electrolytes (e.g., LiCl–4Li2TiF6), which enable safe operation of high-voltage cathodes [2].
  • Flame Retardancy: Safety is a major driver for innovation. Phosphazene-based additives like ethoxy(pentafluoro)cyclotriphosphazene (PFPN) are used in ether-based electrolytes to impart flame retardancy and form stable solid-electrolyte interphase (SEI) layers [3].
  • Solid-State Batteries: There is significant progress in all-solid-state Li-ion batteries (ASSLIBs) using solid-state electrolytes (SSEs), such as garnet-type oxides (e.g., Li7La3Zr2O12) and composite polymer electrolytes, to improve safety and enable lithium metal anodes [4].

Framework for Electrolyte Assessment

Although direct data for this compound is unavailable, the following workflow outlines a standard protocol for evaluating a new liquid electrolyte component. You can use this framework to design your experimental plan.

G Start Start: Candidate Molecule P1 Physicochemical Characterization (e.g., Boiling Point, Viscosity, Flash Point, Dielectric Constant) Start->P1 P2 Electrochemical Stability Window (Linear Sweep Voltammetry) P1->P2 P3 Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy) P2->P3 P4 Battery Cell Fabrication (Coin Cell, Li/Cathode) P3->P4 P5 Performance Evaluation (Cycling, Rate Capability) P4->P5 P6 Interphase Analysis (SEM, XPS, EIS) P5->P6 End Conclusion: Report Findings P6->End

Detailed Experimental Protocols

Here are detailed methodologies for key experiments in the assessment workflow.

1. Protocol: Electrochemical Stability Window Measurement

  • Objective: To determine the voltage range within which the electrolyte is stable without decomposing.
  • Materials: Electrolyte solution (e.g., this compound with Li-salt), Working electrode (e.g., Pt or stainless-steel), Li metal counter/reference electrode, Glass cell, Potentiostat.
  • Procedure:
    • Assemble a three-electrode cell in an argon-filled glovebox.
    • Add the prepared electrolyte to the cell.
    • Run Linear Sweep Voltammetry (LSV) from the open-circuit voltage to a higher potential (e.g., 6 V vs. Li/Li⁺) for anodic stability, and to a lower potential for cathodic stability.
    • Set a low scan rate (e.g., 0.1 - 1 mV/s).
    • The onset of a significant rise in current indicates electrolyte decomposition. The voltage at this point is the stability limit.
  • Data Analysis: Report the anodic and cathodic decomposition voltages. The stability window is the voltage range between these two values.

2. Protocol: Ionic Conductivity Measurement

  • Objective: To measure the ionic conductivity of the liquid electrolyte.
  • Materials: Electrolyte solution, Symmetric cell (e.g., SS|SS) with a fixed distance, Potentiostat with EIS capability.
  • Procedure:
    • Assemble a sealed symmetric cell containing the electrolyte.
    • Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
    • Maintain a constant temperature using a temperature chamber.
  • Data Analysis:
    • The impedance spectrum typically shows a spike. The intersection of this spike with the real axis (Z') at the high-frequency side gives the bulk resistance (Rb).
    • Calculate ionic conductivity (σ) using the formula: σ = L / (Rb × A), where L is the distance between electrodes (cm) and A is the electrode area (cm²). Results are often reported in S/cm [2] [4].

3. Protocol: Ion Chromatography for Salt Analysis

  • Objective: To accurately determine the concentration of lithium salts (e.g., LiPF₆, LiTFSI) in an electrolyte solution [5].
  • Materials: Ion Chromatography system with conductivity detector, Anion exchange column (e.g., Metrosep A Supp 7), Acetone (HPLC grade), Standard solutions of target anions (PF₆⁻, TFSI⁻, etc.).
  • Procedure:
    • Sample Prep: Dilute the electrolyte sample in acetone (e.g., 500 mg in 50 mL).
    • Calibration: Generate a calibration curve using standard solutions of known concentration.
    • Injection: Inject the prepared sample into the chromatograph. Use an eluent mixture of sodium carbonate and acetone.
    • Separation & Detection: Anions are separated in the column and detected.
  • Data Analysis: Identify anions based on retention time and quantify concentration using the calibration curve. This method is noted for its accuracy and reproducibility, as solvent and salt effects do not interfere with the analysis [5].

Application Note Summary

Based on the search findings, here is a summary presented in an application note format.

Assessment Parameter Consideration for this compound
Known Chemical Data Basic structure and properties available [1].
Relevance to Modern Battery Research Not observed in recent literature on high-voltage, solid-state, or safe electrolytes [2] [3] [4].
Suggested Research Path Exploratory physicochemical and electrochemical screening (as per protocols above) is required.
Safety Notes Ether compounds are generally volatile and flammable. Flash point and thermal stability must be experimentally determined.

How to Proceed with Your Research

Given the absence of prior art, your investigation into this compound would be exploratory. I suggest you:

  • Start with Basic Characterization: Prioritize measuring its fundamental properties, such as solubility with common lithium salts, viscosity, and dielectric constant.
  • Benchmark Against Known Ethers: Compare your findings for this compound with well-known ether solvents used in batteries, such as 1,2-Dimethoxyethane (DME) and 1,3-Dioxolane (DOL) [3]. The table below provides a comparison point for a common electrolyte system.
Component Role Example from Literature (DOL/DME Electrolyte)
Li-Salt Provides Li⁺ ions 1.0 M LiTFSI [3]
Solvent / Co-Solvent Dissolves salt, ion transport medium DOL/DME (1:1 by volume) [3]
Additive Enhances safety & stability 10 wt% PFPN (flame retardant & SEI modifier) [3]

References

purification methods 2-Ethoxypentane distillation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Ethoxypentane

The table below summarizes the key identifiers and estimated physical properties of this compound, which are essential for any purification plan.

Property Value / Description
CAS Registry Number 1817-89-6 [1] [2] [3]
Molecular Formula C₇H₁₆O [1] [2] [3]
Molecular Weight 116.20 g/mol [1] [2] [3]
IUPAC Name This compound [1]
Other Names sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether [1] [2] [4]
Structure Chemical structure of this compound (from NIST) [1]
Boiling Point 117.3 °C (estimate) [2] [3]
Density 0.7684 (estimate) [2] [3]
Refractive Index 1.3897 (estimate) [2] [3]
Flash Point 9 °C [3]

Critical Safety Information

Handling this compound requires strict safety precautions due to its hazardous properties [3]:

  • High Flammability: The low flash point of 9°C classifies it as a highly flammable liquid [3]. Keep away from heat, sparks, and open flames.
  • Health Hazards: It is potentially harmful if inhaled, ingested, or if it contacts skin and eyes [3]. Use appropriate personal protective equipment (PPE) including gloves and safety glasses.
  • Environmental Considerations: The compound is not readily biodegradable and may accumulate in aquatic organisms [3].

Theoretical Framework for Distillation

The following diagram outlines the general workflow for the simple distillation of a compound like this compound, incorporating key safety and analysis steps.

cluster_1 Critical Safety Steps cluster_2 Core Experimental Protocol A Start: Crude this compound B Safety Review A->B C Assemble Distillation Apparatus B->C D Apply Heat & Collect Fraction C->D C->D E Analyze Purity (e.g., GC, Refractometry) D->E F Pure this compound E->F

References

Chemical Identification of 2-Ethoxypentane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information for 2-Ethoxypentane, as provided by the U.S. National Institute of Standards and Technology (NIST) [1].

Property Description
Chemical Formula C₇H₁₆O [1]
Molecular Weight 116.2013 g/mol [1]
CAS Registry Number 1817-89-6 [1]
IUPAC Name This compound [1]
Other Names sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether; Ethyl 2-pentyl ether [1]
Standard InChI InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3 [1]
InChIKey XFKPOLRDQWCGPV-UHFFFAOYSA-N [1]

Information Gaps and Suggested Alternatives

The search results lack specific details on the application of this compound as an extraction solvent. To proceed with your research and development, you may find the following approaches helpful:

  • Investigate Similar Solvents: The terpene extraction review mentions the use of other hydrocarbon solvents like pentane and hexane for extracting non-polar compounds [2]. Studying the principles and protocols for these solvents may offer a useful starting point.
  • Consult Specialized Databases: For properties like solubility, toxicity, and solvent strength, searching dedicated chemical databases (e.g., SciFinder, Reaxys) or safety data sheets (SDS) for this compound would be a necessary next step.
  • Deduce Properties from Structure: As an ether, this compound is expected to be relatively non-polar. Its properties can be inferred as being similar to other common ether solvents like diethyl ether, which is often used for extracting organic compounds from aqueous solutions.

Conceptual Workflow for Solvent Evaluation

Despite the lack of specific data, the general workflow for incorporating a new solvent like this compound into an extraction protocol is outlined below.

Start Define Extraction Goal P1 Research Solvent Properties Start->P1 P2 Assess Safety and Compatibility P1->P2 Note1 Polarity, Solubility, Boiling Point P1->Note1 P3 Design Preliminary Protocol P2->P3 Note2 Toxicity, Flammability, Chemical Inertness P2->Note2 P4 Bench-Scale Testing P3->P4 Note3 Solvent-to-Material Ratio, Time, Temperature P3->Note3 P5 Optimize and Validate P4->P5 Note4 Small-scale extraction and analysis P4->Note4 End Finalized Protocol P5->End Note5 Adjust parameters for yield and purity P5->Note5

References

suppress elimination pathways Williamson synthesis 2-Ethoxypentane

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Problem: Why Elimination Occurs

The Williamson Ether Synthesis is an SN2 reaction [1]. Elimination becomes a major side reaction when the alkoxide nucleophile acts as a base, abstracting a beta-hydrogen from the alkyl halide instead of displacing the halide [2] [3].

This is a particular problem with secondary alkyl halides (like the halide needed for 2-ethoxypentane) and tertiary alkyl halides, which are highly prone to E2 elimination [2] [4] [5]. The table below summarizes the outcomes based on alkyl halide structure.

Alkyl Halide Type Expected Outcome in Williamson Synthesis Primary Reason
Primary/Methyl Excellent yields [2] Low steric hindrance favors SN2; no beta-protons for elimination on methyl [2].
Secondary Mixture of substitution (ether) and elimination (alkene) [2] [4] Increased steric hindrance slows SN2; alkoxide base can access beta-hydrogens for E2 [2].
Tertiary Exclusively elimination (alkene) [2] [3] [6] High steric hindrance blocks SN2; reaction proceeds via favorable E2 pathway [2].

Strategic Reactant Selection for this compound

For an asymmetric ether like this compound, you have two potential pathways. You must choose the one that uses a primary alkyl halide to avoid elimination.

Optimal Pathway

  • Alkoxide Nucleophile: Pentan-2-oxide (a secondary alkoxide)
  • Alkyl Halide Electrophile: Ethyl halide (e.g., Bromoethane or Iodoethane, both primary alkyl halides) [2] [6]

Poor Pathway

  • Alkoxide Nucleophile: Ethoxide (a primary alkoxide)
  • Alkyl Halide Electrophile: 2-Halopentane (a secondary alkyl halide) [2]

This strategy uses the unhindered primary alkyl halide for the SN2 reaction. While the secondary alkoxide is bulkier, it is less of a problem than using a secondary alkyl halide [2].

Optimizing Reaction Conditions

After correct reactant choice, fine-tuning the conditions further suppresses elimination.

Condition Recommendation for Suppressing Elimination Rationale & Practical Tips
Base & Alkoxide Generation Use sodium hydride (NaH) in an aprotic solvent [2]. NaH irreversibly deprotonates the alcohol. Aprotic solvents do not solvate the alkoxide strongly, increasing its nucleophilicity and reducing its basicity [2] [7].
Solvent Use polar aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile) [1] [7] [8]. These solvents solvate cations but not anions well, resulting in a "naked," highly reactive alkoxide that is a stronger nucleophile. This favors SN2 over E2 [7].
Temperature Use lower reaction temperatures where possible [2]. Lower temperatures can slow down the more entropically favored elimination reaction relative to substitution.
Additives Consider using catalytic sodium or potassium iodide with an alkyl chloride [1]. Iodide is a excellent nucleophile that can perform an in-situ Finkelstein reaction, converting a less reactive chloride into a more reactive iodide, speeding up the desired SN2 [1].

The following diagram summarizes the decision-making process for your specific target molecule, this compound.

G Start Target: this compound Analysis Analyze Possible Pathways Start->Analysis PathA Pathway A: Pentan-2-oxide + Ethyl Halide Analysis->PathA PathB Pathway B: Ethoxide + 2-Halopentane Analysis->PathB ResultGood Outcome: High Yield Primary alkyl halide favors SN2 PathA->ResultGood ResultPoor Outcome: Low Yield, Mixture Secondary alkyl halide favors E2 Elimination PathB->ResultPoor

Frequently Asked Questions (FAQs)

Q1: Can I use a tertiary alkoxide in a Williamson synthesis? Yes, but with caution and only with a primary alkyl halide. Tertiary alkoxides are strong bases and very bulky, which can increase elimination byproducts. The reaction can work but may require lower temperatures to minimize E2 [2].

Q2: My alcohol is poorly soluble in common solvents. How can I proceed? You can generate the alkoxide using a strong base like NaH in a suitable polar aprotic solvent (e.g., DMF or DMSO) that dissolves your substrate. Using a phase transfer catalyst (PTC) is another advanced strategy to facilitate the reaction between ions in different phases [7] [9].

Q3: Are there alternative methods if elimination persists? If you cannot suppress elimination, consider alternative ether synthesis methods that are not base-promoted and thus avoid the E2 pathway entirely. These include acid-catalyzed condensation of alcohols (for symmetrical ethers) or alkoxymercuration of alkenes [2] [7].

References

E2 Elimination Mechanism and Byproducts: A Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Area Common Problem & Associated Byproducts Underlying Cause & Key Influencing Factors

| Regioselectivity | Problem: Obtaining the less stable (Hofmann) alkene instead of the more stable (Zaitsev) alkene. Byproducts: Less substituted alkenes. | Cause: Use of a sterically hindered base (e.g., t-BuOK) [1]. Factor: The bulky base cannot easily access the more sterically hindered β-hydrogen, favoring abstraction of a more accessible hydrogen from a less substituted carbon [2] [1]. | | Stereochemistry | Problem: Reaction is slow, does not proceed, or yields an unexpected stereoisomer. Byproducts: Unforeseen stereoisomers of the alkene. | Cause: The β-hydrogen and leaving group are not anti-periplanar [3] [4]. Factor: In rigid ring systems (e.g., cyclohexanes), the anti-periplanar requirement can override stability preferences for the product [1]. | | Competing Reactions | Problem: Formation of substitution products (ethers or alcohols) instead of, or alongside, the desired alkene. Byproducts: Substitution products (e.g., from SN2). | Cause: The base (e.g., ethoxide, CH₃O⁻) can also act as a nucleophile [4]. Factor: This competition is pronounced with unhindered primary alkyl halides and strong, unhindered nucleophiles [4]. |

Detailed Experimental Protocols and Solutions

FAQ 1: How can I control whether I get the Zaitsev or Hofmann product?

  • Scenario: You find that your reaction predominantly yields the less substituted Hofmann product, but you want the more stable Zaitsev product.
  • Solution: The choice of base is critical for controlling regioselectivity [1].
    • To favor the Zaitsev product: Use a strong, non-bulky base such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe). These bases can access more sterically hindered β-hydrogens [2].
    • To favor the Hofmann product: Use a strong, bulky base such as potassium tert-butoxide (t-BuOK). The steric bulk prevents the base from approaching the more hindered β-hydrogen, favoring the less substituted alkene [1].

FAQ 2: Why is my E2 reaction not proceeding as expected with a secondary alkyl halide?

  • Scenario: The reaction is slow, or you obtain a different alkene isomer than predicted by stability alone.
  • Solution: Verify the stereochemical requirements. The E2 mechanism requires the β-hydrogen and the leaving group to be anti-periplanar (in the same plane, but on opposite sides) [3] [4]. This is a key mechanistic feature.
    • For acyclic molecules, analyze possible conformations using Newman projections. The reaction will proceed from the conformation that allows for an anti-periplanar arrangement [1].
    • For cyclic molecules (e.g., cyclohexanes), you must examine chair conformations. Elimination will only occur if a β-hydrogen is axial and anti-periplanar to an axial leaving group. The stability of the product alkene is a secondary concern if this geometric requirement is not met [1].

FAQ 3: How can I minimize substitution side products?

  • Scenario: Your reaction mixture contains significant amounts of ether (from SN2) or alcohol (from SN1) byproducts.
  • Solution: Favor elimination over substitution by optimizing reaction conditions.
    • Use a strong, bulky base: Bulky bases (e.g., t-BuOK) are poor nucleophiles, which suppresses the SN2 pathway but does not hinder their ability to abstract a proton [4] [1].
    • Use a high temperature: Elimination reactions have higher activation energies and are favored by increased entropy (formation of more molecules). Heating the reaction mixture can favor E2 over SN2 [4].
    • Use a substrate resistant to SN2: While secondary alkyl halides can undergo both E2 and SN2, using a sterically hindered substrate or a bulky base will tip the balance toward elimination [4].

The following diagram illustrates the critical anti-periplanar geometry required for the E2 mechanism and the two possible regiochemical outcomes.

E2_Mechanism cluster_requirement Key Stereochemical Requirement cluster_outcomes Regiochemical Outcomes E2 Elimination Overview E2 Elimination Overview Anti Anti-Periplanar Arrangement Concerted Concerted Mechanism: - Base abstracts H - Double bond forms - Leaving group departs Anti->Concerted Enables Zaitsev Zaitsev Product More substituted alkene (major with small base) Concerted->Zaitsev Regioselectivity Depends on Base Hofmann Hofmann Product Less substituted alkene (major with bulky base) Concerted->Hofmann Regioselectivity Depends on Base

References

Why Do Alkene Byproducts Form in My 2-Ethoxypentane Synthesis?

Author: Smolecule Technical Support Team. Date: February 2026

The primary route to synthesizing 2-ethoxypentane is the Williamson ether synthesis, which involves a reaction between a sodium alkoxide and an alkyl halide [1]. A major side reaction that leads to alkene byproducts is elimination.

This occurs because the reaction conditions can also promote the removal of a β-hydrogen atom, forming an alkene instead of the desired substitution product. This is especially common when using secondary alkyl halides, like 2-bromopentane, with a strong base [1].

How to Identify and Remove Alkene Byproducts

The workflow below outlines the process for identifying and removing alkene byproducts from your this compound synthesis.

Start Reaction Mixture Contains this compound & Alkenes Step1 Step 1: Identification Gas Chromatography-Mass Spectrometry (GC-MS) Start->Step1 Step2 Step 2: Separation Fractional Distillation Step1->Step2 Detected Proceed to Separation (Step 2) Step1->Detected Alkenes Detected Step3 Step 3: Purification Washing with Bromine Water (Caution: Highly Reactive) Step2->Step3 Step4 Step 4: Verification GC-MS to confirm purity Step3->Step4 FinalProduct Pure Product Obtained Step4->FinalProduct Pure this compound

Step 1: Identify the Byproducts

The first step is to confirm the presence and identity of the alkene byproducts.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS).
  • Expected Major Alkene: When the synthesis starts from 2-bromopentane, the major elimination product is trans-2-pentene, as it is more stable than the cis-isomer [1]. GC-MS will help identify this specific compound in your mixture.
Step 2: Separate the Byproducts

Once identified, you can separate the alkenes from the desired ether.

  • Method: Fractional Distillation.
  • Principle: This technique separates compounds based on differences in their boiling points. The table below shows the boiling points of the target compound and its common byproducts, which provides a basis for separation [2] [3] [4].
Compound Boiling Point (°C) Note
This compound (Target) 106 - 109 [2] [3] Target product
trans-2-Pentene (Byproduct) ~36 Major alkene byproduct [1]
1-Pentene (Potential Byproduct) ~30 Minor byproduct
Step 3: Purify the Product

For complete removal of trace alkenes, a chemical washing method can be used.

  • Method: Wash the distilled ether fraction with bromine water.
  • Principle: Alkenes react rapidly with bromine (Br₂), causing the solution to decolorize. The saturated this compound is unreactive. Important Safety Note: Bromine is highly toxic and corrosive. This step must be performed in a fume hood with appropriate personal protective equipment (PPE). After washing, the organic layer must be thoroughly washed with water, a sodium thiosulfate solution, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
Step 4: Verify Purity

The final step is to confirm the success of the purification.

  • Method: GC-MS.
  • Goal: Analyze the purified product to ensure the alkene peaks have been eliminated and that this compound is the only major component.

Optimizing Your Synthesis to Minimize Alkenes

To prevent alkene formation in future syntheses, consider optimizing your reaction conditions:

  • Use a Milder Base: If possible, avoid using a strong, bulky base like potassium tert-butoxide, which favors elimination.
  • Control Temperature: Lower reaction temperatures can sometimes favor substitution over elimination.
  • Choose the Right Solvent: While ethanol is a common protic solvent, it can reduce the nucleophilicity of the ethoxide ion, making elimination more competitive [1]. Exploring other solvents might improve yield.

Key Takeaways for Your Troubleshooting

  • The competition between substitution (SN2) and elimination (E2) is a classic challenge in ether synthesis, especially with secondary halides.
  • trans-2-Pentene is the most likely alkene contaminant when synthesizing this compound from 2-bromopentane [1].
  • A combination of analytical techniques (GC-MS) and separation methods (distillation, chemical washing) is effective for identifying and removing these byproducts.

References

optimizing yield 2-Ethoxypentane industrial production

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information for 2-Ethoxypentane

Before troubleshooting, familiarizing yourself with the compound's basic properties is essential for setting up reactions and identifying issues like low yield or impurities.

Table 1: Chemical & Physical Properties of this compound [1] [2] [3]

Property Value
CAS Registry Number 1817-89-6
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Density 0.77 g/cm³
Boiling Point 109 - 118 °C
Flash Point ~9 °C
Vapor Pressure 29.6 mmHg at 25°C
Refractive Index 1.395

Synthesis and Optimization Strategies

Here are answers to frequently asked questions regarding the synthesis and optimization of this compound.

Q1: What is a reliable synthesis method for this compound?

A high-yield method is the acid-catalyzed etherification of aliphatic alcohols using stoichiometric quantities of dialkyl carbonates [3].

  • Reaction: A range of ethyl ethers can be synthesized cleanly by reacting the corresponding alcohol with diethyl carbonate over a solid acid catalyst.
  • Catalyst: γ-Alumina (a solid acid catalyst).
  • Key Advantage: This reaction can be conducted at ambient pressure without needing a large excess of diethyl carbonate, making it more efficient and cleaner.
  • Detailed Protocol:
    • Charge the reactor with the pentanol isomer (e.g., 2-pentanol) and diethyl carbonate in a stoichiometric 1:1 molar ratio.
    • Add the solid γ-alumina catalyst.
    • Heat the mixture with stirring at reflux, with the temperature depending on the specific reactants.
    • Monitor the reaction for completion (e.g., via GC).
    • Upon completion, separate the catalyst from the reaction mixture by simple filtration.
    • Purify the product, this compound, from the filtrate using standard techniques like distillation.
Q2: How can I optimize the reaction yield in a multi-reactor system?

For advanced, high-throughput optimization in multi-reactor systems (e.g., platforms like REALCAT), consider implementing Process-Constrained Batch Bayesian Optimization via Thompson Sampling (pc-BO-TS) [4].

  • Core Concept: This machine learning method efficiently finds the best combination of reaction parameters (like temperature, pressure, flow rates) to maximize yield, while respecting the fixed constraints of your experimental setup (e.g., shared feed composition in reactor blocks).
  • Key Advantage: It intelligently balances exploration (testing new, uncertain conditions) and exploitation (refining known good conditions), leading to faster optimization with fewer experiments compared to traditional methods.
  • Implementation Workflow:

G Start Start Optimization Run Model Build Statistical Model Based on Prior Data Start->Model Sample Propose Next Batch of Experiments via Thompson Sampling Model->Sample Execute Execute Experiments in Multi-Reactor System Sample->Execute Update Collect Yield Data and Update Model Execute->Update Check Check Convergence (Yield Met?) Update->Check Check->Sample No End Identify Optimal Reaction Conditions Check->End Yes

Troubleshooting Common Production Issues

Table 2: Troubleshooting Guide for this compound Production

Problem Potential Cause Suggested Solution
Low Yield Non-optimized reaction parameters (T, P, catalyst loading). Implement a structured optimization algorithm like pc-BO-TS to find the global optimum [4].
Impure starting materials or catalyst deactivation. Source high-purity 2-pentanol and diethyl carbonate. Re-activate or replace the γ-alumina catalyst.
Formation of By-products Overheating leading to decomposition. Precisely control reaction temperature. The boiling point of the product is ~109-118°C; avoid excessive temperatures [1] [3].
The reaction pathway may favor elimination over substitution. Note that when 2-bromopentane reacts with ethoxide, the major product is an alkene (trans-2-pentene) via an E2 elimination mechanism, not the ether [5]. Ensure your synthesis route is appropriate. For the Williamson ether synthesis, consider steric hindrance. Using a less sterically hindered alkoxide or alkyl halide can minimize side reactions.
Inconsistent Results Between Reactors Shared constraints in a multi-reactor system (e.g., pressure, feed) not being accounted for. Use hierarchical process-constrained optimization (hpc-BO-TS), an extension of pc-BO-TS designed to handle such complex, coupled constraints [4].

Key Takeaways for Your Research

  • Leverage Advanced Optimization: For complex, multi-variable systems, move beyond one-factor-at-a-time experiments. Bayesian optimization represents a significant step forward in efficiently navigating complex experimental landscapes to maximize yield [4].
  • Choose the Right Synthesis Path: Be mindful of reaction mechanisms. The acid-catalyzed etherification with a dialkyl carbonate is a robust path, while nucleophilic substitution on secondary halides with strong bases may compete with elimination [5] [3].
  • Prioritize Safety: this compound is highly flammable (Flash Point ~9°C) and can be harmful. Always handle it in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE) [3].

References

Technical Support Center: Safe Handling of 2-Ethoxypentane

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Peroxide Formation in 2-Ethoxypentane

This guide helps you diagnose and address common issues with this compound, a chemical likely to form peroxides [1].

Peroxide Handling Decision Workflow Start Assess this compound Container A Visible Crystals or Precipitate Present? Start->A B CONFIRMED PEROXIDE HAZARD DO NOT TOUCH OR OPEN A->B Yes C Safe to Test? (Check storage time & history) A->C No D Container >12 months old or unknown history? C->D No E HIGH-RISK CONTAINER DISPOSE OF D->E Yes F Perform Peroxide Test with Test Strip D->F No G Peroxide Level < 30 ppm? F->G H SAFE FOR USE Proceed with standard controls G->H Yes I Peroxide Level 30 - 100 ppm? G->I No J LIMITED USE Safe for routine work. NOT for distillation/evaporation. I->J Yes K Peroxide Level > 100 ppm? I->K No L HAZARDOUS LEVEL IMMEDIATELY ISOLATE Contact Safety Officer K->L Yes

Scenario 1: Visible Crystals in the Container
  • Problem: You observe crystalline solids, an icy structure, or a cloudy solution in the this compound bottle [2].
  • Implication: Potential formation of shock-sensitive peroxide crystals. These can detonate from friction, impact, or heat [2] [1].
  • Solution: DO NOT MOVE, OPEN, OR ATTEMPT TO TWIST THE CAP. The crystals can be on the cap threads and detonate when turned [2] [1]. Immediately isolate the area and contact your Environmental Health and Safety (EHS) office [1].
Scenario 2: Unknown or Exceeded Storage Time
  • Problem: The container is unlabeled, past its disposal date, or has an unknown history.
  • Implication: Peroxide levels may have built up to dangerous concentrations over time [2] [3].
  • Solution: Treat the chemical as high-risk. Do not test it. Label the container as hazardous waste and arrange for disposal through your safety department [1].
Scenario 3: High Peroxide Reading Before a Procedure
  • Problem: Testing shows peroxide levels between 30-100 ppm, and you need to distill or concentrate the solvent.
  • Implication: Evaporation or distillation will concentrate the peroxides further, creating a severe explosion hazard [2] [1] [3].
  • Solution: Do not proceed with distillation or evaporation. The chemical should be decontaminated or disposed of. For levels below 30 ppm, distillation may proceed with caution [3].

Frequently Asked Questions (FAQs)

Q1: What is the peroxide formation risk level of this compound?

This compound is an aliphatic ether, a class of chemicals known to be peroxide formers. Based on its structure, it is logically classified as a Group B Peroxide-Former [1]. This means:

  • It can form peroxides that become an explosion hazard when concentrated by evaporation or distillation [2] [1].
  • It does not typically present a severe explosion hazard on storage without concentration, unlike Group A chemicals [1].
Q2: What is the recommended storage and testing schedule?

Adhere to the following schedule to minimize risks [2] [1] [3]:

Action Recommended Frequency Notes
Labeling Upon receipt and upon opening Include date opened and peroxide test dates [2].
General Testing Every 6-12 months after opening Check peroxide levels periodically [1].
Pre-Distillation Testing Immediately before use Mandatory before any distillation or evaporation [1].
Disposal 12 months after opening (or as per institutional policy) Prevents accumulation of aged, hazardous material [2] [1].
Q3: How do I test for peroxides and interpret the results?

Use commercially available semi-quantitative test strips (e.g., Quantofix-Peroxide). Follow the package instructions, which generally involve dipping the strip into the solvent and comparing the color change after a specified time [1]. Refer to the following table for interpretation and action:

Peroxide Level (ppm) Hazard Assessment Required Action
< 30 ppm Low hazard Acceptable for all routine work, including vacuum distillation [3].
30 - 100 ppm Moderate hazard Acceptable for routine work except distillation or evaporation. Plan for disposal if levels are approaching 100 ppm [3].
> 100 ppm High hazard DO NOT USE. Isolate the container immediately and contact your safety officer for disposal [2] [1].
Q4: How can I prevent peroxide formation in this compound?
  • Purchase Wisely: Buy in small quantities and use older stock first. If available, purchase a stabilized grade containing an inhibitor like BHT (butylated hydroxytoluene) [2] [1] [3].
  • Store Properly: Keep in a tight-sealed container, away from light and heat. Purging the headspace with an inert gas (e.g., nitrogen) significantly slows peroxide formation [2] [1] [3].
  • Handle Safely: Avoid using metal spatulas or magnetic stir bars, as iron can initiate explosions. Use ceramic, wood, or Teflon tools instead [3].
Q5: The inhibitor in my stabilized this compound is depleted. How can I add more?

The replenishment of chemical inhibitors is a specialized procedure. Distillation will remove the existing inhibitor [2] [1]. Adding a fresh inhibitor like BHT requires knowing the specific type and concentration recommended by the manufacturer. It is generally safer to dispose of the uninhibited solvent and purchase a new, stabilized batch rather than attempting to re-inhibit it yourself.

Experimental Protocol: Peroxide Testing with Test Strips

This is a general method for testing peroxide levels in organic solvents like this compound using commercial test strips [1].

  • Materials: Container of this compound, commercial peroxide test strips (e.g., Quantofix-Peroxide 100), deionized water, gloves, and safety glasses.
  • Safety: Wear appropriate personal protective equipment (PPE) and work in a fume hood.

Procedure:

  • Inspect Visually: Before opening, examine the container for crystals, cloudiness, or precipitates. If any are visible, do not open and follow the troubleshooting guide above.
  • Prepare Test Strip: Take a single test strip from the bottle and reseal it immediately to protect the remaining strips.
  • Dip the Strip: Dip the test zone of the strip into the liquid this compound for the time specified by the manufacturer (usually 1-2 seconds).
  • Moisten (if required): For testing in organic solvents, the manufacturer may instruct you to moisten the test field with one drop of water after the solvent has evaporated. This step is crucial for accurate color development with some brands [1].
  • Develop and Read: Wait the specified development time (typically 60-120 seconds). Compare the color of the test zone to the color scale provided on the test strip package.
  • Record and Act: Record the peroxide level in ppm, the test date, and your name on the container label. Take action based on the interpretation table provided in the FAQs.

References

Physical & Chemical Properties of 2-Ethoxypentane

Author: Smolecule Technical Support Team. Date: February 2026

Property Value Unit Source
Molecular Formula C7H16O - [1] [2]
Molecular Weight 116.20 g/mol [1] [2]
Boiling Point 377.5 (104.5°C) K (°C) [3]
Flash Point 9 °C [2]
Density 0.77 g/cm³ [2]
Vapor Pressure 29.6 mmHg at 25°C [2]
Log P (LogKOW) 2.212 - [3]

The following workflow outlines the logical process for establishing storage protocols based on these properties:

P1 Key Property: Low Flash Point (9°C) R1 Primary Risk: Highly Flammable P1->R1 P2 Key Property: High Vapor Pressure R2 Primary Risk: Volatile P2->R2 P3 Key Property: Hydrophobicity (Log P) R3 Consideration: Incompatible with strong oxidizers P3->R3 A1 Action: Store in a cool, well-ventilated area R1->A1 A3 Action: Keep away from heat/sparks/open flames R1->A3 A2 Action: Use tightly sealed tightly-closed containers R2->A2 R3->A3


Frequently Asked Questions (FAQs)

Q1: What are the most critical hazards to consider when storing 2-Ethoxypentane? The most critical hazards are its high flammability and volatility. Its very low flash point means it can easily form flammable vapor-air mixtures at room temperature. Its high vapor pressure confirms it will evaporate quickly if not properly sealed [2].

Q2: What are the appropriate storage conditions for this compound? Store in a cool, well-ventilated area away from direct heat and sunlight. The container must be tightly sealed to prevent evaporation and the accumulation of flammable vapors. A flammable storage cabinet is highly recommended.

Q3: What materials are incompatible with this compound? As an ether, it is generally incompatible with strong oxidizing agents (e.g., peroxides, chlorates, nitrates), which could pose a fire or explosion risk. Always consult the specific Safety Data Sheet (SDS) for a comprehensive list of incompatible materials [4].

Q4: How can I monitor this compound for stability and degradation over time? While specific stability data is limited, you can adopt a standard practice of periodic analysis. Techniques like Gas Chromatography (GC) are ideal for detecting changes in purity and the formation of volatile degradation products. For a more rigorous, stability-indicating method, you can adapt a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, which is designed to separate a parent compound from its impurities [5].


Experimental Protocol: Stability Monitoring via HPLC

The following method is adapted from general principles for analyzing drug substances and can be tailored for this compound to track its purity over time [5].

1. Instrument and Column

  • Instrument: Standard HPLC system with a UV/VWD detector.
  • Column: Ascentis Express C18 (4.6 mm × 100 mm, 2.7 µm) or equivalent reverse-phase column.
  • Column Oven Temperature: 35°C.

2. Mobile Phase and Elution

  • Mobile Phase A: Phosphate buffer or purified water.
  • Mobile Phase B: Acetonitrile.
  • Use a gradient elution method (e.g., starting with a high percentage of water and increasing acetonitrile over time) to achieve good separation. The exact gradient should be optimized for your specific instrument and column.

3. Detection and Parameters

  • Detection Wavelength: 225 nm (a common wavelength for organic compounds containing ethers).
  • Flow Rate: 1.0 - 1.3 mL/min.
  • Injection Volume: 1 - 10 µL (optimize for signal strength).

4. Sample Preparation

  • Diluent: Acetonitrile or a mixture of acetonitrile and water (e.g., 90:10 v/v).
  • Prepare sample solutions at a known concentration (e.g., ~10-100 µg/mL) by dissolving the compound in the diluent.

5. Analysis

  • Compare chromatograms of a fresh standard against aged samples. The appearance of new peaks indicates the formation of degradation products, while a decrease in the main peak area indicates a loss of this compound.

References

purification 2-Ethoxypentane unreacted starting materials

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of 2-Ethoxypentane

Understanding the physical properties of a compound is the first step in designing a purification strategy. The data below for this compound (CAS 1817-89-6) can help you select the most appropriate method [1] [2] [3].

Property Value Unit Relevance to Purification
Molecular Formula C₇H₁₆O - Determines molecular weight and basic structure
Molecular Weight 116.20 g/mol Useful for spectroscopic identification
Boiling Point 117.3 °C Key for separation via distillation
Density 0.7684 g/cm³ Assists in liquid-liquid separation
Refractive Index 1.3897 - Can be used to check purity and identity
LogP 2.212 (est) - Indicates hydrophobicity; useful for chromatography

Suggested Purification Strategies

Based on the properties above, here are standard techniques suitable for purifying this compound from unreacted starting materials and impurities.

  • Simple Distillation: This is the most straightforward method due to its well-defined boiling point. It is effective for removing non-volatile residues and starting materials with significantly different boiling points [1].
  • Fractional Distillation: If the unreacted starting materials or co-products have boiling points close to that of this compound, fractional distillation offers better separation efficiency through a fractionating column.
  • Liquid-Liquid Extraction: The estimated LogP value suggests this compound is quite hydrophobic. You can exploit this by using liquid-liquid extraction with water or brine to remove water-soluble impurities (like salts or polar unreacted materials) [2].
  • Chromatography: For high-purity requirements, flash column chromatography on silica gel with a non-polar eluent (e.g., hexanes or pentanes) can be effective. The LogP value indicates it will have high mobility on silica gel with such mobile phases [2].

General Workflow for Purification

The following diagram outlines a logical sequence for the purification process, incorporating the methods mentioned above.

Start Crude this compound Mixture A Wash with Water/Brine (Liquid-Liquid Extraction) Start->A B Dry over Drying Agent (e.g., MgSO₄) A->B C Preliminary Distillation (Remove Solvent/High-Boilers) B->C D Fractional Distillation (Primary Purification) C->D E Analyze Purity (NMR, GC-MS, Refractive Index) D->E F Optional: Flash Chromatography (For Ultra-High Purity) E->F If needed End Pure this compound E->End If pure F->End

Purity Analysis and Troubleshooting

After purification, you must confirm the success of the process.

  • Analytical Techniques

    • Gas Chromatography (GC): This is the ideal method for assessing the purity of volatile compounds like this compound and checking for residual starting materials.
    • Refractive Index: A quick and simple test; compare the measured value to the literature value of 1.3897 [1].
    • NMR Spectroscopy: Provides definitive structural confirmation and can identify specific impurities.
  • Troubleshooting Common Issues

    • Low Yield in Distillation: This could indicate decomposition. Consider distilling under an inert atmosphere or at a reduced pressure to lower the boiling point.
    • Persistent Impurities in GC: If distillation fails to separate co-eluting compounds, proceed with flash chromatography as a polishing step.
    • Water Cloudiness: If the purified product appears cloudy, it indicates residual water. Re-dry with a fresh portion of a drying agent like magnesium sulfate (MgSO₄) or calcium hydride (CaH₂).

Accessing Specialized Techniques

The search results also highlighted advanced purification analysis technologies used in pharmaceutical development that could be relevant for complex scenarios:

  • X-ray Fluorescence (XRF): This technique is used in drug substance purification to rapidly detect and track elemental impurities, such as catalyst residues, offering a faster and non-destructive alternative to traditional methods [4].
  • Preparative HPLC: This is the "gold standard" for purifying complex compound mixtures in drug discovery, especially when high-throughput and high purity are required [5].

References

Troubleshooting Guide: Enzymatic Cleavage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues, their potential causes, and recommended solutions to help you diagnose and resolve problems with your enzymatic cleavage experiments.

Problem Observed Potential Cause Recommendations
Incomplete or No Digestion [1] Inactive enzyme Check the enzyme's expiration date and ensure proper storage at -20°C. Avoid multiple freeze-thaw cycles [1].
Suboptimal reaction conditions Use the manufacturer's recommended buffer, temperature, and cofactors (e.g., Mg2+, Ca2+). Avoid high glycerol concentrations (>5%) in the reaction mix [1].
Substrate issues Ensure the recognition sequence is present and accessible. For proteins, confirm the cleavage site is not buried or blocked. Repurify the substrate if contaminants are suspected [1].
Insufficient incubation time Optimize incubation time through pilot experiments, as the required duration can vary significantly with the specific substrate and enzyme [2].
Unexpected Cleavage Pattern (e.g., non-specific fragments) [1] Enzyme star activity Reduce the amount of enzyme used, avoid prolonged incubation, and ensure optimal salt and pH conditions in the reaction buffer [1].
Protease contamination Use fresh, properly stored reagents and enzymes from a single source to avoid cross-contamination [1].
Presence of multiple cleavage sites Verify the substrate sequence for the presence of secondary, non-specific sites that the enzyme might be cutting under your experimental conditions.
Low Yield of Target Product Inefficient cleavage Determine the optimal enzyme-to-substrate ratio, temperature, and incubation time in small-scale pilot experiments before scaling up [2].
Loss of target protein If working with tagged proteins, cleavage can be performed while the protein is still bound to the affinity resin to minimize handling losses [2].
Co-elution of protease To obtain pure target protein, use a tagged protease (like GST-tagged PreScission Protease) that can be easily removed by binding to an affinity medium [2].

Frequently Asked Questions (FAQs)

1. How do I choose the right protease for removing a fusion tag? The choice depends on the required specificity and convenience.

  • For high specificity: PreScission Protease is an excellent choice because it is very specific and can be used in the cold (4°C), which helps maintain the stability of your target protein. An added advantage is that the protease itself is GST-tagged, allowing for easy removal from your cleavage reaction, preventing contamination of your final product [2].
  • For established systems: Thrombin and Factor Xa are also commonly used. However, they can be less specific than PreScission Protease and sometimes cleave within the target protein itself. If using these, you will need an additional purification step (e.g., a benzamidine column) to remove the protease from your sample [2].

2. The cleavage reaction is not going to completion. What should I optimize first? Start with a pilot experiment to determine the optimal conditions [2]. Key parameters to test include:

  • Enzyme-to-substrate ratio: Systematically vary the amount of enzyme used.
  • Incubation time: The time required for complete digestion can vary greatly.
  • Temperature: Most proteases have a defined optimal temperature; confirm you are using it. Note that PreScission Protease is most active at 4°C [2]. Also, ensure that any protease inhibitors used during cell lysis have been thoroughly removed before starting the cleavage reaction [2].

3. Why is my cleavage reaction producing extra or unexpected bands? This is often a sign of non-specific cleavage.

  • Check for "star activity": The enzyme may be losing its specificity due to suboptimal conditions, such as incorrect salt concentration, pH, or too much glycerol in the reaction [1].
  • Confirm protease specificity: The protease might be cleaving at secondary, non-canonical sites within your target protein. This is more likely with enzymes like thrombin and Factor Xa [2].
  • Verify substrate integrity: Ensure your substrate protein has not undergone degradation or unexpected post-translational modifications.

Experimental Workflow: GST Tag Removal

The diagram below outlines a general protocol for the enzymatic removal of a GST tag, which can be adapted for other fusion tags [2].

G cluster_notes Key Considerations Start Start: Prepare Sample A Bind GST-tagged protein to Glutathione Sepharose Start->A B Wash with Binding Buffer (5-10 column volumes) A->B C Wash with Cleavage Buffer (10 column volumes) B->C D Apply Protease Mix (e.g., PreScission, Thrombin) C->D E Incubate D->E F Elute Target Protein E->F I Co-elution of protease with target protein? F->I G End: Collect Pure Protein H Protease Removal Step (e.g., Benzamidine column for Thrombin) H->G J No I->J PreScission Protease K Yes I->K Thrombin/Factor Xa J->G K->H Note1 • Remove protease inhibitors before cleavage. • Perform a pilot experiment to optimize conditions. • PreScission Protease incubation is typically at 4°C for 4h.

Key Technical Specifications of Common Endoproteases

For experiments beyond tag removal, such as protein sequencing or mapping, the selection of an appropriate enzyme is critical. The table below lists the characteristics of several "sequencer-grade" endoproteases [3].

Enzyme Preferred Cleavage Site Example Digestion Buffer Effective Inhibitor
Trypsin K-X; R-X [3] Tris.HCl, 100 mM; pH 8.5 [3] AEBSF (0.4-4 mM) [3]

| Endo Glu-C (V8) | E-X (at pH 7.8); D-X, E-X (at pH 4.0) [3] | Ammonium carbonate; pH 7.8 [3] | 3,4 dichloro-isocoumarin (5-200 µM) [3] | | Endo Lys-C | K-X [3] | Tris-HCl, 25 mM; pH 8.5 [3] | TLCK (100-135 µM) [3] | | Chymotrypsin | Y-X; F-X; W-X [3] | Tris-HCl, 100 mM; CaCl₂, 10 mM, pH 7.8 [3] | AEBSF (0.4-4 mM) [3] |

References

2-Ethoxypentane: Physical & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties of 2-Ethoxypentane (CAS 1817-89-6) for experimental planning [1] [2] [3].

Property Value Unit Source / Notes
CAS Number 1817-89-6 - [2] [3] [4]
Molecular Formula C₇H₁₆O - [2] [3] [4]
Molecular Weight 116.20 g/mol [2] [3]
Boiling Point 377.50 ± 0.50 K (≈104.4 °C) NIST Data [1]
109 - 117.3 °C Estimates [3] [4]
Density 0.7684 g/cm³ Estimate [3]
Flash Point 9 °C Indicates highly flammable liquid [4]
log P (LogP) 2.212 - Calculated, indicates high hydrophobicity [1]
Other Names sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether [2] [4]

Acid Cleavage Mechanism & Protocol

Ethers are cleaved by strong acids at elevated temperatures. The general reaction for this compound with hydrohalic acids (HX) proceeds as follows [5]: This compound + HX → Alcohol + Alkyl Halide The initial products can further react with excess HX to yield two equivalents of alkyl halide [5].

Detailed Reaction Mechanism with HI

The diagram below illustrates the mechanism for this compound cleavage with hydroiodic acid (HI), which proceeds via an SN2 mechanism [6].

G R This compound A Protonated Ether (Oxonium Ion) R->A Step 1: Protonation by HI B S_N2 Transition State A->B Step 2: Nucleophilic Attack by I⁻ (S_N2) C Ethyl Iodide + Alcohol B->C Step 3: C-O Cleavage D Protonated Alcohol C->D Step 4: Protonation by HI E S_N2 Transition State D->E Step 5: Nucleophilic Attack by I⁻ (S_N2) F 2-Iodopentane E->F Step 6: C-O Cleavage

For this compound, the initial SN2 attack occurs on the less sterically hindered ethyl group, producing ethanol and 2-pentanol [6]. Both alcohols are then converted to their corresponding alkyl iodides (iodoethane and 2-iodopentane) under the acidic conditions [6] [5].

Experimental Protocol for Cleavage with HI

Objective: To cleave this compound into iodoethane and 2-iodopentane using hydroiodic acid (HI). Principle: The reaction involves protonation of the ether oxygen followed by nucleophilic substitution by iodide ion [6] [5].

Materials & Equipment

  • Reactants: this compound, concentrated hydroiodic acid (HI, 57%).
  • Glassware: Round-bottom flask, reflux condenser, heating mantle, separatory funnel.
  • Safety: Acid-resistant gloves, splash goggles, fume hood.

Procedure

  • Setup: In a fume hood, place 10 mmol of this compound in a round-bottom flask. Equip the flask with a reflux condenser.
  • Addition: Slowly add 20-25 mmol of concentrated HI acid down the condenser to the stirred ether.
  • Reaction: Heat the mixture to reflux (typically 100-120 °C) for 1-2 hours.
  • Work-up: Allow the mixture to cool. Transfer to a separatory funnel, and separate the organic layer containing the alkyl iodides.
  • Purification: The crude product mixture can be washed with a sodium thiosulfate solution to remove any iodine color, then purified by distillation.

Key Notes

  • Safety First: Concentrated HI is corrosive and reacts violently with strong oxidants. All procedures must be conducted in a fume hood with appropriate PPE [5].
  • Regioselectivity: The initial attack favors the less sterically hindered carbon, leading primarily to ethyl iodide and 2-pentanol in the first step [6].
  • Excess Acid: Using excess HI ensures the complete conversion of the initially formed alcohols to the final alkyl iodides [5].

Safety & Troubleshooting Guide

Frequently Asked Questions

Q1: Why is my reaction yield low, and what are the main side products?

  • Insufficient Heating/Time: Ensure the reaction mixture is at reflux temperature for a sufficient time (1-2 hours).
  • Wrong Acid Strength: Using dilute acid slows the reaction significantly. Always use concentrated HI.
  • Side Reactions: Under harsh conditions (e.g., very high temperature), elimination reactions can compete, forming alkenes and water.

Q2: What is the expected C-O-C bond angle in my starting ether, and does it affect reactivity?

  • The C-O-C bond angle in acyclic ethers like this compound is larger than the tetrahedral angle (109.5°) due to van der Waals strain between the alkyl groups [7]. This does not directly impact acid cleavage but is a key structural feature. In contrast, epoxides have a much smaller bond angle (~60°), making them far more reactive [7].

Q3: My product mixture has a dark color. How can I remove it?

  • The color is often from free iodine (I₂), formed by oxidation of HI. Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃), which will reduce I₂ to colorless iodide ions.
Critical Safety Notes
  • Flammability: this compound is a highly flammable liquid with a low flash point (~9°C) [4]. Keep away from heat and ignition sources.
  • Peroxide Formation: Like most ethers, this compound can form explosive hydroperoxides upon prolonged exposure to air (autoxidation) [5]. Always test for peroxides before distillation or heating concentrated samples and dispose of old ether samples properly.
  • Corrosive Reagents: Hydroiodic acid is corrosive and can cause severe burns. Proper PPE (gloves, goggles, lab coat) and working in a fume hood are non-negotiable.

References

Comparative Performance: Batch vs. Continuous Flow Reactors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key differences and performance metrics from various studies. Please note that the optimal choice is highly reaction-dependent [1] [2].

Reaction/Process Reactor Type Key Performance Metrics Notable Conditions & Findings

| Claisen Condensation [3] | Batch | Yield: 73% Reaction Time: 20 hours | Original process in ethanol. | | | Continuous Flow | Yield: 84-87% Reaction Time: 2-10 minutes Throughput: 74.4 g/h | Solvent switched to THF/EtOH mixture; enabled by superior heat/mass transfer. | | Biodiesel Production [4] | Batch | Yield: ~96% Reaction Time: 1 hour | Methanol-to-oil ratio: 7:1; Catalyst (KOH): 0.8 wt%. | | | Continuous Helical Tube | Yield: ~92.6% Residence Time: 4 minutes | Same conditions as batch reactor. | | | Continuous Reactive Distillation | Yield: ~96.6% Residence Time: 8 minutes | Lower methanol-to-oil ratio (5:1) due to methanol recycle. | | Hydrothermal Liquefaction (HTL) [5] | Batch | Bio-oil Yield: 30.8 wt% | Conditions: 350°C, 8 min. | | | Continuous Flow | Bio-oil Yield: 33.1 wt% | Same conditions as batch; also produced bio-oil with lower nitrogen content. | | Selective Hydrogenation [1] | Batch (Pd/C) | Selectivity (CAN): 79-86% | Liquid phase, high H₂ pressure. | | | Continuous Flow (Au/TiO₂) | Selectivity (CAN): 100% | Gas phase, atmospheric pressure. |

Frequently Asked Questions & Troubleshooting

Here are answers to common technical and strategic questions.

General Reactor Selection

Q1: What are the primary strategic differences between batch and flow reactors?

  • Batch Reactors process a fixed quantity of material in a closed vessel from start to finish. They are highly versatile and ideal for multi-product facilities, slow reactions, or processes involving slurries and difficult materials [6] [2].
  • Continuous Flow Reactors process materials as a flowing stream. They offer precise control over reaction parameters (time, temperature, mixing), leading to improved safety, product consistency, and often, higher efficiency and shorter processing times [1] [7] [8].

Q2: When should I strongly consider switching from batch to continuous flow? Consider continuous flow when you need to [1] [7] [8]:

  • Improve safety for highly exothermic or hazardous reactions.
  • Increase throughput and reduce production costs for a high-volume product.
  • Achieve higher selectivity or yield by using more precise reaction control.
  • Shorten reaction times significantly (as seen in the case studies above).
  • Reduce the overall manufacturing footprint and waste.
Troubleshooting Experimental Challenges

Q3: My reaction yield is low in flow compared to batch. What could be wrong?

  • Insufficient Mixing: In flow, mixing relies on diffusion or static mixers. Ensure your mixer is appropriate for the flow rate and fluid viscosity. Poor mixing leads to broad residence time distribution and side reactions [6].
  • Incorrect Residence Time: The time in the reactor may be too short for the reaction to complete. Calibrate pumps and ensure reactor volume is appropriate for your target residence time [4].
  • Channel Blocking: Solids formation can block microchannels. Consider using a continuous stirred-tank reactor (CSTR) cascade for slurries or install filters [6] [5].
  • Mass Transfer Limitations: For gas-liquid reactions (e.g., hydrogenations), ensure efficient gas dissolution through specialized mixers or membrane units [1].

Q4: I'm facing issues with solids handling and reactor clogging. What are my options? This is a common challenge in flow chemistry. Potential solutions include:

  • Increasing Solvent Concentration: While less ideal for "green" metrics, it can prevent precipitation [8].
  • Using Larger Bore Tubing or Reactors: Systems with channel sizes >1 mm are less prone to clogging, though heat transfer may be reduced [6].
  • Oscillatory Baffled Reactors (OBRs): These provide efficient mixing at low net flow rates, making them suitable for solids and slow reactions [6].
  • Hybrid CSTR-PFR Systems: Using a small CSTR before a plug flow reactor (PFR) can precondition the feedstock and reduce blockages, as demonstrated in biomass processing [5].

Experimental Protocol for Reactor Evaluation

To systematically determine the best reactor type for a reaction like the synthesis of 2-Ethoxypentane, follow this workflow.

Start Start: Reaction Scoping A Conduct small-scale batch experiments Start->A B Identify key parameters: - Heat release - Reaction time - Mixing sensitivity - Byproduct formation A->B C Define performance metrics: - Target Yield - Selectivity - Throughput B->C D Decision: Is reaction a good candidate for flow? C->D E Scale-up in Batch Reactor D->E No (Slow, solids, versatile) F Transition to Flow Chemistry D->F Yes (Fast, exothermic, precise) J Select and scale optimal reactor type E->J G Design Flow Experiment (Use DoE if possible) F->G H Optimize parameters: - Residence time - Temperature - Concentration G->H I Compare results against batch performance metrics H->I I->J

Step 1: Initial Batch Scoping

  • Conduct the reaction in a standard round-bottom flask to establish baseline kinetics, conversion, and yield.
  • Critical Assessment: Identify if the reaction is highly exothermic, requires precise temperature control, or has a short optimal reaction time. These are strong indicators for flow [1] [8].

Step 2: Design of Experiment (DoE) for Flow

  • As demonstrated in the Claisen condensation study, use statistical software to optimize multiple parameters efficiently [3].
  • Key Variables: Typically include residence time, reaction temperature, and reactant equivalents.
  • Objective: Build a predictive model to find the parameter set that maximizes yield and selectivity.

Step 3: Comparative Analysis

  • Run the reaction under optimal conditions in both batch and flow setups.
  • Compare Key Metrics: Use the table structure above to document and compare yield, selectivity, productivity (g/h), and space-time yield (kg h⁻¹ m⁻³). The reactor that delivers the best balance of these metrics for your specific goals is the optimal choice.

Key Technical Considerations for Your this compound Synthesis

When applying this framework to your specific reaction, keep these points in mind:

  • Reaction Characteristics: The synthesis of this compound is likely an etherification reaction. These can be acid-catalyzed and may involve equilibrium limitations. Continuous flow can often improve equilibrium-controlled reactions by continuously removing a byproduct like water.
  • Heat Management: If the reaction is exothermic, the superior heat transfer of flow reactors (100–5,000 m²/m³ for continuous vs. 1–10 m²/m³ for industrial batch) can prevent hot spots and suppress side reactions, potentially improving yield and safety [6].
  • The Role of Mixing: Efficient mixing is critical for achieving a narrow residence time distribution. If your reaction is mixing-sensitive, ensure your flow system has an appropriate mixer (e.g., a static mixer) to achieve the desired result [6].

References

2-Ethoxypentane vs diethyl ether solvent properties

Author: Smolecule Technical Support Team. Date: February 2026

Diethyl Ether Properties & Data

Property Value / Description Reference / Context
IUPAC Name Ethoxyethane [1] [2]
Chemical Formula (C₂H₅)₂O or C₄H₁₀O [1] [3]
Molar Mass 74.12 g/mol [1] [4]
Physical State Colorless, volatile liquid [1] [5]
Odor Sweet, pungent, "ethereal" [5] [2]
Boiling Point 34.6 °C [1] [5] [2]
Melting Point -116.3 °C [1] [5] [2]
Density 0.7134 g/cm³ (at 20°C) [1] [4]
Flash Point -45 °C to -40 °C [1] [4]
Solubility in Water 6.05 g/100 ml (at 25°C) [2] [3]
Vapor Pressure 440 mmHg (at 20°C) [1] [5]
Common Uses Common solvent for Grignard reactions, organic extractions, engine starting fluid, former general anesthetic. [1] [5] [2]

Safety and Handling Protocols

Diethyl ether is extremely flammable and requires careful handling. Key hazards and management protocols are outlined below.

  • Flammability: Vapors can travel long distances, form explosive mixtures with air, and be ignited by hot surfaces, open flames, or static electricity [1] [2].
    • Handling Protocol: Use in a well-ventilated area or a fume hood. Eliminate all potential ignition sources. Use steam baths for heating, never hot plates or open flames [1] [3].
  • Peroxide Formation: Ethers can slowly react with atmospheric oxygen to form explosive peroxides upon storage, especially in old containers [1] [2] [3].
    • Handling Protocol: Test for peroxides before distillation or evaporation. Inhibit formation by storing over solid sodium hydroxide or with additives like BHT. Store in tight, dark containers away from light. Do not distill to dryness [1] [2] [3].
  • Health Effects: Vapors act as a nervous system depressant, causing drowsiness and dizziness. Liquid can cause skin dryness and cracking with continual exposure [1] [5].

Experimental and Application Notes

Diethyl ether is a staple in organic chemistry laboratories, primarily due to its excellent solvent properties.

  • Solvent Role: It is a common aprotic solvent with low polarity, making it ideal for liquid-liquid extraction and reactions involving highly basic organometallic reagents like Grignard reagents, which it stabilizes [1] [5] [2].
  • Extraction Workflow: The following diagram illustrates a standard liquid-liquid extraction procedure using diethyl ether:

    G Start Start: Reaction Mixture in Water Step1 1. Add Diethyl Ether to Separatory Funnel Start->Step1 Step2 2. Shake Gently and Vent Gases Step1->Step2 Step3 3. Let Layers Separate Step2->Step3 Step4 4. Drain Lower Aqueous Layer Step3->Step4 Step5 5. Collect Upper Ether Layer Step4->Step5 Step6 6. Dry Organic Layer (e.g., over Na₂SO₄) Step5->Step6 Step7 7. Evaporate Solvent Step6->Step7 End End: Isolated Product Step7->End

  • Purification: Commercial diethyl ether often contains water, ethanol, and aldehydes. Purity for sensitive reactions by distilling from sodium metal immediately before use to remove water and ethanol [1].

References

2-Ethoxypentane vs 1-Ethoxypentane structural isomers

Author: Smolecule Technical Support Team. Date: February 2026

Basic Identification & Structure

The core difference between these structural isomers lies in the position of the ether oxygen atom, which significantly influences their three-dimensional structure and physical properties.

Property 1-Ethoxypentane 2-Ethoxypentane
IUPAC Name 1-Ethoxypentane (Pentylethyl ether) This compound (Ethyl sec-pentyl ether)
CAS Number Information Missing 1817-89-6 [1] [2] [3]
Molecular Formula C7H16O C7H16O [1] [2] [3]
Molar Mass 116.20 g/mol 116.20 g/mol [2] [3]
Structure CH₃-CH₂-CH₂-CH₂-CH₂-O-CH₂-CH₃ CH₃-CH₂-CH₂-CH(O-CH₂-CH₃)-CH₃

The synthesis pathways for these isomers can be visualized as follows:

G 2-Pentanol 2-Pentanol This compound This compound 2-Pentanol->this compound Williamson Ether Synthesis 1-Bromopentane 1-Bromopentane 1-Ethoxypentane 1-Ethoxypentane 1-Bromopentane->1-Ethoxypentane Williamson Ether Synthesis 2-Bromopentane 2-Bromopentane trans-2-Pentene trans-2-Pentene 2-Bromopentane->trans-2-Pentene E2 Elimination Alkene Mixture Alkene Mixture Alcohols Alcohols Alkene Mixture->Alcohols Hydration

Synthesis and Reaction Pathways for Pentyl Ethers and Related Compounds

Physical Properties

The following table summarizes the known physical properties of this compound. Data for 1-Ethoxypentane is absent from the search results, highlighting a key data gap.

Property This compound (Experimental & Calculated Data)
Density 0.77 g/cm³ [3]
Boiling Point 377.50 K (104.35 °C) [1], 109°C [3]
Flash Point 9°C [3]
Vapor Pressure 29.6 mmHg at 25°C [3]
Index of Refraction 1.395 [3]
Critical Temperature (Tc) 549.69 K [1]
Critical Pressure (Pc) 2773.00 kPa [1]
Standard Enthalpy of Formation (ΔfH°gas) -325.31 kJ/mol [1]
Octanol-Water Partition Coefficient (logP) 2.212 (logPoct/wat) [1]

Experimental Protocols for Comparison

To objectively compare these isomers, you can conduct the following experiments. The protocols are adapted from general principles found in the search results.

HPLC Retention Behavior Comparison

This method is highly effective for separating and identifying closely related structural isomers.

  • Objective: To separate 1-Ethoxypentane and this compound and determine their relative retention times.
  • Principle: In Reversed-Phase HPLC, a more polar compound will elute first. The branched structure of this compound may make it slightly more polar or alter its interaction with the stationary phase compared to the linear 1-Ethoxypentane [4].
  • Prediction Method: You can use the Linear Calibration using Two Reference Substances (LCTRS) method to accurately predict retention times. This method uses a linear relationship established with two reference compounds to calculate the retention time of analytes, making it more robust than traditional relative retention methods [5].
  • Proposed Protocol:
    • Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), as these ethers lack strong chromophores.
    • Procedure: Inject a mixture of the two isomers and record the chromatogram. The isomer with the shorter retention time is more polar.
Chemical Reactivity Test with Hydrogenic Iodide (HI)

Ethers are cleaved by strong acids like HI. The mechanism and products can differ between primary and secondary alkoxy groups.

  • Objective: To compare the major products formed from the acid cleavage of each isomer.
  • Principle: When mixed ethers are reacted with HI, the iodide ion can attack the less sterically hindered side via an SN2 mechanism. For This compound, the ethoxy side (ethyl group) is less hindered and is attacked first, producing iodoethane. The pentanol side is secondary and could undergo further reaction to form a mixture of alkyl iodides [6].
  • Proposed Protocol:
    • Add 1 mmol of the ether (e.g., this compound) to a round-bottom flask.
    • Add 5 mL of a 57% HI solution.
    • Reflux the mixture for 1 hour.
    • Cool the mixture and analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting alkyl iodides (e.g., iodoethane and 2-iodopentane).

Key Comparative Insights

  • Synthesis & By-products: The synthesis of this compound from 2-bromopentane must be carefully controlled, as the secondary halide is also prone to E2 elimination, producing trans-2-pentene as a major by-product, especially when using a strong base like ethoxide [7]. This is less of an issue with the primary halide used for 1-Ethoxypentane.
  • Data Gap for 1-Ethoxypentane: The lack of specific data for 1-Ethoxypentane is a significant limitation. The properties in the table above are for this compound only.

References

2-Ethoxypentane NMR spectroscopy characterization

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and General Information

The provided search results confirm the basic molecular structure of 2-Ethoxypentane [1].

  • Chemical Formula: C₇H₁₆O
  • IUPAC Name: this compound
  • Molecular Weight: 116.20 g/mol
  • Structure: CH₃-CH₂-CH₂-CH(OCH₂CH₃)-CH₃

Proton NMR Spectral Prediction

The table below provides a detailed prediction of the ¹H NMR spectrum for this compound. The structure results in five distinct proton environments. Chemical shifts (δ) are predicted in parts per million (ppm), and splitting patterns are estimated using the n+1 rule [2].

Proton Group Chemical Shift (δ, ppm) - Prediction Multiplicity (Splitting) Integration (Number of Protons)
Hₐ (CH₃ of sec-pentyl) 1.10 - 1.20 Doublet (d) 3H
Hբ (O-CH₂-CH₃) 1.10 - 1.20 Triplet (t) 3H
H₍ (CH₂ of pentyl) 1.20 - 1.50 Complex (m) 2H
Hₔ (CH₂ of pentyl) 1.20 - 1.50 Complex (m) 2H
Hₕ (CH of pentyl) 3.30 - 3.50 Multiplet (m) 1H
Hᵢ (O-CH₂-CH₃) 3.30 - 3.50 Quartet (q) 2H

Experimental Protocol for Proton NMR Characterization

For researchers needing to acquire the NMR data, here is a standard protocol [2] [3]:

  • Sample Preparation: Dissolve ~10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The sample must be free of water and other protonated solvents to avoid interfering signals.
  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹H NMR spectrum on a suitable NMR spectrometer. A standard one-dimensional proton NMR experiment is sufficient.
  • Calibration: Reference the spectrum internally to the residual proton signal of the deuterated solvent. For CDCl₃, this signal is at 7.26 ppm.
  • Data Analysis: Integrate the signals and measure coupling constants (J) in Hz. The key coupling to observe is between the O-CH₂-CH₃ group, which will show a characteristic quartet and triplet due to scalar (J) coupling [2].

Workflow for NMR Characterization

The following diagram outlines the logical workflow from sample preparation to structural confirmation using NMR.

NMR_Workflow NMR Characterization Workflow SamplePrep Sample Preparation DataAcquisition Data Acquisition SamplePrep->DataAcquisition Dissolve in Deuterated Solvent SignalAnalysis Signal Analysis DataAcquisition->SignalAnalysis Obtain 1H NMR Spectrum StructuralConfirmation Structural Confirmation SignalAnalysis->StructuralConfirmation Interpret Chemical Shifts & Splitting

Key Interpretation Principles

To effectively use the predicted data, keep these core NMR principles in mind [2]:

  • Chemical Shift Trends: Protons on electronegative atoms (like the O-CH₂- group) are deshielded and appear downfield (higher ppm, 3.3-3.5 ppm). Protons in alkyl chains (CH₃, CH₂) are shielded and appear upfield (lower ppm, 0.9-1.5 ppm).
  • The n+1 Rule: A proton coupled to 'n' equivalent adjacent protons will have its signal split into 'n+1' peaks. This explains the characteristic triplet (t) of the O-CH₂-CH₃ methyl group (coupled to 2 protons) and the quartet (q) of its methylene group (coupled to 3 protons) [2].
  • Overlap of Signals: The predicted spectrum shows potential overlap of the methyl doublet and triplet around 1.1-1.2 ppm, and of the methine and methylene quartets around 3.4 ppm, which is common in such molecules.

References

Understanding IR Spectroscopy for Ethers like 2-Ethoxypentane

Author: Smolecule Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy analyzes the absorption of infrared light by molecules, which causes covalent bonds to vibrate. Each functional group absorbs light at characteristic frequencies, providing a "fingerprint" for identification [1] [2].

For an ether such as 2-Ethoxypentane (C7H16O), the most informative feature in the IR spectrum is the C-O-C asymmetric stretch. This absorption is typically strong and appears in the range of 1000 to 1300 cm⁻¹ [1]. It's important to note that this band is often complex and can be significantly influenced by the molecular structure.

A Generalized Workflow for IR Spectrum Analysis

The following diagram outlines a standard workflow for analyzing an IR spectrum, which you can apply to this compound.

Start Start IR Analysis Step1 Check High-Priority Regions (3200-3600 cm⁻¹ and 1650-1800 cm⁻¹) Start->Step1 Step2 Identify Key Functional Groups (OH, C=O, C-O, etc.) Step1->Step2 Step3 Examine Fingerprint Region (1500-500 cm⁻¹) for C-O-C Step2->Step3 Step4 Correlate with Molecular Formula and Other Data Step3->Step4 End Propose/Confirm Structure Step4->End

Title: Workflow for Interpreting an IR Spectrum

Expected Key Absorptions for this compound

Based on its structure, the table below summarizes the primary vibrational modes you would expect to find in its IR spectrum.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity & Notes
C-H Stretch 2800 - 3000 Strong; from alkyl (CH₃, CH₂) groups [1].
C-O-C Asymmetric Stretch 1000 - 1300 Strong & broad; most characteristic band for ethers [1].
C-H Bend 1350 - 1480 Medium; various deformation modes [1].

Advanced Analysis and Best Practices

To move from a basic assignment to a confident identification, especially for research purposes, consider these advanced methodologies:

  • Computational Chemistry: Use computational methods like Density Functional Theory (DFT) to predict the IR spectrum of this compound. You can calculate the vibrational frequencies and intensities and compare them directly with an experimental spectrum. This approach can precisely assign all absorption bands, including those in the fingerprint region [3] [4].
  • Hyphenated Techniques: For complex mixtures, employ Gas Chromatography-Fourier Transform IR (GC-FTIR). This technique separates the components before IR analysis, ensuring the collected spectrum is pure and unambiguous [4].
  • Spectrum Preprocessing: In quantitative applications, use spectral preprocessing techniques like derivativization (first or second derivative) or Multiplicative Scatter Correction (MSC). These methods can enhance spectral features and remove baseline effects, leading to more accurate and robust models [5].

References

2-Ethoxypentane vs 2-Methoxypentane properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Fundamental Properties

The table below summarizes the key physical and thermochemical properties for these two compounds. Note that "NIST" indicates experimentally derived or critically evaluated data, while "Joback Calculated" indicates values predicted by a thermodynamic estimation method [1] [2] [3].

Property 2-Methoxypentane (C₆H₁₄O) 2-Ethoxypentane (C₇H₁₆O)
Molecular Weight (g/mol) 102.177 [1] 116.2013 [3]
Boiling Point (°C/K) Not explicitly given (Data available from 170 K to 536.9 K) [1] 104.35 °C / 377.50 K [2]
Critical Temperature (K) Recommendations available [1] 549.69 (Joback Calculated) [2]
Critical Pressure (kPa) Recommendations available [1] 2773.00 (Joback Calculated) [2]
Enthalpy of Vaporization (kJ/mol) Data available as function of temperature [1] 33.20 (Joback Calculated) [2]
Standard Enthalpy of Formation (gas, kJ/mol) Data available [1] -325.31 (Joback Calculated) [2]
Data Source Type Critically evaluated experimental data [1] Mix of experimental (NIST) and estimated data [2]

Experimental Data and Methodologies

The search results indicate that high-quality experimental data is available, particularly for 2-Methoxypentane, but do not contain the step-by-step protocols used to obtain them.

  • For 2-Methoxypentane: The NIST Web Thermo Tables (WTT) provide a comprehensive set of critically evaluated recommendations based on experimental data points [1]. This means the data have been assessed for accuracy and reliability by experts. The properties were likely determined using established thermophysical measurement techniques, such as calorimetry for enthalpy measurements and vibrating-tube densitometers for density [1].
  • For this compound: The data from the NIST Chemistry WebBook is also a reliable source. However, some key properties, like the critical temperature and pressure, are listed as calculated using the Joback method, which is a group-contribution technique for estimation [2].

Application Considerations for Researchers

When selecting one of these compounds for research or development, consider the following practical aspects derived from their properties:

  • Volatility and Separation: this compound has a higher molecular weight and boiling point than 2-Methoxypentane. This suggests that 2-Methoxypentane is more volatile, which could be a critical factor in processes like solvent removal or distillation.
  • Solvent Properties: While not directly covered in the search results, the longer ethyl chain in this compound would make it slightly less polar and more lipophilic than 2-Methoxypentane. This can influence solubility, extraction efficiency, and miscibility with other solvents in a reaction mixture.
  • Data Reliability: For quantitative modeling and process design, the critically evaluated data for 2-Methoxypentane from NIST WTT offers a higher degree of confidence [1]. The reliance on estimated parameters for this compound may introduce more uncertainty in predictions [2].

Structural and Logical Relationships

The core difference between these molecules is the length of the alkoxy chain. The following diagram illustrates this relationship and its impact on their properties.

G Start Ether Compound Core Shared Pentane Backbone Start->Core Sub1 2-Methoxypentane Core->Sub1 -OCH₃ Sub2 This compound Core->Sub2 -OCH₂CH₃ Prop1 Lower Boiling Point Higher Polarity Smaller Molecular Size Sub1->Prop1 Prop2 Higher Boiling Point Lower Polarity Larger Molecular Size Sub2->Prop2

References

2-Ethoxypentane gas chromatography retention time

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of 2-Ethoxypentane

The table below summarizes key physical properties of this compound (CAS 1817-89-6) that can influence its behavior in gas chromatography [1] [2].

Property Value Unit Source/Notes
Molecular Formula C₇H₁₆O - [1]
Molecular Weight 116.2013 g/mol [1]
Boiling Point (Tboil) 377.50 ± 0.50 K (approx. 104.4 °C) NIST (Experimental)
Critical Temperature (Tc) 549.69 K Joback Calculated
Vaporization Enthalpy (ΔvapH°) 33.20 kJ/mol Joback Calculated

Predicting Retention Time

Since an experimental value is unavailable, you can estimate the retention time using established scientific approaches. The following workflow outlines two primary methods.

cluster_1 Prediction Method 1: Quantitative Structure–Retention Relationship (QSRR) cluster_2 Prediction Method 2: Experimental Calibration Start Start: Need this compound Retention Time ExpSearch Search Experimental Data (CAS 1817-89-6) Start->ExpSearch FoundData Experimental Data Found? ExpSearch->FoundData Prediction Proceed with Retention Prediction FoundData->Prediction No A1 Calculate Molecular Descriptors Prediction->A1 B1 Run n-Alkane Standards on Your GC System Prediction->B1 A2 Apply Partial Least Squares (PLS) Regression Model A1->A2 A3 Obtain Predicted Retention Time (tR) A2->A3 B2 Calculate Retention Index for Your Compound B1->B2 B3 Compare Index to Standard Library B2->B3

Detailed Methodology

The two prediction methods shown in the diagram involve the following steps:

  • Quantitative Structure–Retention Relationship (QSRR)

    • Process: This computational approach uses the chemical structure of this compound. Software calculates numerical values (molecular descriptors) that represent its physical and chemical properties [3]. A statistical model, such as Partial Least Squares (PLS) regression, then correlates these descriptors with known retention data from a set of training compounds to make a prediction [3].
    • Data Requirements: You need a model trained on data from a GC system with a similar stationary phase and temperature program. One study using this method for two-dimensional GC reported prediction errors for retention time around 5% [3].
  • Experimental Calibration with Retention Index

    • Process: This method involves running your own experiment. You first analyze a homologous series of n-alkanes under your specific GC conditions to establish a retention index scale [4]. Then, you run this compound and calculate its Kovats Retention Index based on its elution time relative to the alkanes [3] [4].
    • Application: This experimentally derived index is more reliable and reproducible than a simple retention time. You can compare it against published retention index databases to identify the compound or confirm its identity [4].

A Practical Path Forward

To obtain the retention time for your work, consider these steps:

  • Consult Specialized Databases: Search commercial spectral libraries or chromatography data repositories that may contain data for this compound.
  • Perform Experimental Determination: The most reliable method is to obtain a pure standard and analyze it using your own GC system and method. You can then build your own comparison guide.
  • Refine Your Search: The term "sec-Amyl ethyl ether" is a known synonym for this compound [1] and might yield different search results.

References

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XLogP3

2.1

Other CAS

1817-89-6

General Manufacturing Information

Pentane, 2-ethoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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